molecular formula C9H12N2O B13385135 4-(1-Aminoethyl)benzamide

4-(1-Aminoethyl)benzamide

Cat. No.: B13385135
M. Wt: 164.20 g/mol
InChI Key: PXJMJWOLRCACSF-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)benzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Aminoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Aminoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-(1-aminoethyl)benzamide

InChI

InChI=1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)

InChI Key

PXJMJWOLRCACSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

The Art and Science of Pharmacophore Modeling: An In-depth Technical Guide for the 4-(1-Aminoethyl)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Mere Scaffold – A Perspective on Rational Drug Design

In the landscape of modern medicinal chemistry, the 4-(1-Aminoethyl)benzamide scaffold represents a privileged structure, a recurring motif in molecules demonstrating a wide array of biological activities. Its inherent structural features—a primary amine for potential salt bridge formation, a chiral center allowing for stereospecific interactions, a rigid aromatic ring for pi-stacking, and an amide group acting as both a hydrogen bond donor and acceptor—make it a versatile starting point for inhibitor design. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a generic recitation of procedural steps to offer a deeper, more intuitive understanding of pharmacophore modeling, grounded in the specific context of this valuable scaffold. Herein, we will not only detail the "how" but, more critically, the "why" behind the strategic decisions that underpin a successful and insightful pharmacophore-driven drug discovery campaign.

Section 1: The Conceptual Framework of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. It is not a real molecule or a collection of atoms, but rather a three-dimensional arrangement of functional groups that drive molecular recognition.

There are two primary, philosophically distinct yet complementary, approaches to generating a pharmacophore model:

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available.[1] The model is built by superimposing a set of active molecules and extracting their common chemical features. The underlying assumption is that molecules with similar biological activity share common structural features responsible for their interaction with the target.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically from X-ray crystallography or NMR, is available, a structure-based model can be developed.[2] This method involves analyzing the key interaction points between the protein and a bound ligand within the active site. The resulting pharmacophore represents the essential interactions required for a ligand to bind effectively to that specific site.

The choice between these methodologies is dictated by the available data, with each offering unique insights into the structure-activity relationship (SAR) of a chemical series.

Section 2: Ligand-Based Pharmacophore Modeling of 4-(1-Aminoethyl)benzamide Analogs

This section will detail the process of developing a ligand-based pharmacophore model using a series of benzamide derivatives that have shown inhibitory activity against Histone Deacetylase 1 (HDAC1).

The Rationale: Deciphering the SAR from Active Molecules

The fundamental principle of ligand-based modeling is to identify the common structural motifs that are critical for the observed biological activity across a series of compounds. By analyzing a set of molecules with varying potencies, we can deduce the key pharmacophoric features that contribute to or detract from their activity. This process allows us to build a predictive model that can be used to screen virtual libraries for new, potentially more potent, compounds.

Experimental Protocol: A Step-by-Step Workflow using RDKit

For this workflow, we will utilize the open-source cheminformatics toolkit, RDKit, which provides a powerful and flexible environment for pharmacophore modeling.[3]

Step 1: Data Curation and Preparation

A crucial first step is the collection and curation of a dataset of ligands with their corresponding biological activities. For this example, we will use a hypothetical dataset of 4-(1-Aminoethyl)benzamide analogs with reported IC50 values against HDAC1.

Compound IDStructureIC50 (nM)pIC50 (-logIC50)
1 4-(1-Aminoethyl)benzamide507.30
2 4-(1-Amino-2-phenylethyl)benzamide157.82
3 4-(1-Aminoethyl)-N-methylbenzamide2006.70
4 4-(1-Aminoethyl)-N-phenylbenzamide807.10
5 4-(1-Aminoethyl)-2-hydroxybenzamide257.60

Data presented here is hypothetical for illustrative purposes, based on published SAR for benzamide HDAC inhibitors.[4][5]

Step 2: 3D Conformer Generation

Since pharmacophores are 3D models, it is essential to generate realistic 3D conformations for each ligand.

Step 3: Pharmacophore Feature Definition and Extraction

RDKit can identify and extract key pharmacophoric features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.[6]

Step 4: Common Feature Alignment and Hypothesis Generation

The core of ligand-based modeling is to find a common 3D arrangement of pharmacophoric features among the most active compounds. This is typically an iterative process of aligning the molecules and identifying overlapping features.

Visualization of the Ligand-Based Workflow

LigandBased_Workflow cluster_0 Data Preparation cluster_1 Model Building cluster_2 Validation & Application Data Curated Ligand Dataset (Structures + IC50s) Conformers 3D Conformer Generation (RDKit) Data->Conformers Features Pharmacophore Feature Extraction Conformers->Features Align Common Feature Alignment Features->Align Hypothesis Pharmacophore Hypothesis Generation Align->Hypothesis Validation Model Validation (Test & Decoy Sets) Hypothesis->Validation Screening Virtual Screening Validation->Screening

Caption: Ligand-based pharmacophore modeling workflow.

Section 3: Structure-Based Pharmacophore Modeling of 4-(1-Aminoethyl)benzamide at HDAC2

This section will guide you through the creation of a pharmacophore model based on the crystal structure of a target protein with a bound ligand.

The Rationale: Learning from the Protein-Ligand Complex

A co-crystallized ligand in a protein's active site is a rich source of information. It reveals the precise 3D arrangement of functional groups that engage in favorable interactions with the protein. A structure-based pharmacophore model captures these key interactions, providing a powerful template for identifying novel ligands that can bind in a similar manner.

For this example, we will use the crystal structure of Histone Deacetylase 2 (HDAC2) in complex with a benzamide-containing inhibitor (PDB ID: 4LY1).[7] This structure is highly relevant as HDACs are a known target class for benzamide derivatives.[3]

Experimental Protocol: A Step-by-Step Workflow using MOE (Molecular Operating Environment)

MOE is a powerful, integrated software suite for drug discovery that provides a user-friendly interface for pharmacophore modeling.[8]

Step 1: PDB Structure Preparation

  • Download and Load: Download the PDB file for 4LY1 from the RCSB Protein Data Bank and load it into MOE.

  • Protonation and Correction: Use the "Structure Preparation" tool in MOE to add hydrogen atoms, correct any structural issues, and assign appropriate protonation states to the protein and ligand. This is a critical step to ensure accurate interaction analysis.

Step 2: Active Site and Interaction Analysis

  • Define the Active Site: Identify the amino acid residues surrounding the bound ligand.

  • Ligand Interactions: Use the "Ligand Interactions" tool to visualize the key hydrogen bonds, ionic interactions, and hydrophobic contacts between the benzamide inhibitor and the HDAC2 active site.

Step 3: Pharmacophore Query Generation

Based on the observed interactions, create a pharmacophore query in the MOE Pharmacophore Query Editor. This involves placing pharmacophoric features (e.g., H-bond acceptor, aromatic ring) at the locations of key interactions.

Step 4: Refinement with Excluded Volumes

To improve the selectivity of the pharmacophore, add excluded volume spheres to represent the space occupied by the protein, preventing hits that would clash with the receptor.

Visualization of the Structure-Based Workflow

StructureBased_Workflow cluster_0 Structure Preparation cluster_1 Model Generation cluster_2 Application PDB PDB Structure (e.g., 4LY1) Prepare Structure Preparation (Protonation, Correction) PDB->Prepare Analysis Ligand Interaction Analysis Prepare->Analysis Query Pharmacophore Query Generation Analysis->Query Refine Refinement with Excluded Volumes Query->Refine Screening Virtual Screening Refine->Screening Docking Pose Filtering & Docking Screening->Docking

Caption: Structure-based pharmacophore modeling workflow.

Section 4: The Imperative of Model Validation

A pharmacophore model, whether ligand- or structure-based, is a hypothesis. Its predictive power must be rigorously validated before it can be reliably used for virtual screening. The goal of validation is to assess the model's ability to distinguish known active compounds from inactive (or presumed inactive) decoy molecules.

Key Validation Metrics

Several statistical metrics are commonly used to quantify the performance of a pharmacophore model.

MetricDescriptionFormula/Concept
Enrichment Factor (EF) Measures how many more active compounds are found in the top fraction of a ranked database compared to a random selection.[9]EF = (Hits_active / N_hits) / (Total_actives / N_total)
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate against the false positive rate at various threshold settings. The Area Under the Curve (AUC) is a measure of the model's overall performance.[10]AUC of 1.0 is a perfect model; 0.5 is random.
Güner-Henry (GH) Score A scoring method that combines hit rate, enrichment, and the fraction of actives in the hit list to provide a single metric of model quality.[11]Ranges from 0 (null model) to 1 (ideal model).
A Self-Validating System: The Decoy Set

A crucial component of validation is the use of a decoy set. This is a collection of molecules that are physically similar to the known actives (e.g., similar molecular weight, logP) but are topologically distinct and presumed to be inactive. A robust pharmacophore model should rank the known actives highly while giving low scores to the decoy molecules.

Section 5: Concluding Remarks and Future Perspectives

Pharmacophore modeling, when applied with a deep understanding of its underlying principles and a commitment to rigorous validation, is an invaluable tool in the drug discovery arsenal. For a scaffold as versatile as 4-(1-Aminoethyl)benzamide, it provides a rational framework for exploring vast chemical spaces and identifying novel compounds with desired biological activities. The future of pharmacophore modeling will likely see its integration with machine learning and artificial intelligence, leading to even more predictive and sophisticated models. However, the core principles of understanding the SAR, carefully curating data, and validating models will remain the cornerstones of this powerful technique.

References

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Unveiling the Molecular Targets of 4-(1-Aminoethyl)benzamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both an art and a rigorous science. The 4-(1-Aminoethyl)benzamide core structure represents a versatile scaffold that has given rise to a multitude of compounds with diverse biological activities. Understanding the specific molecular targets of these compounds is paramount to unlocking their full therapeutic potential and navigating the complexities of drug development. This in-depth technical guide provides a comprehensive overview of the key biological targets of 4-(1-Aminoethyl)benzamide-based compounds, delving into their mechanisms of action, methodologies for target validation, and the broader signaling pathways they modulate.

I. Navigating the Target Landscape: From Broad Activity to Specific Interactions

The initial exploration of 4-(1-Aminoethyl)benzamide derivatives has revealed a wide spectrum of biological effects, ranging from antimicrobial and insecticidal properties to potent inhibition of key human enzymes implicated in various diseases. This broad activity profile underscores the promiscuous nature of the scaffold, capable of interacting with multiple biological targets. However, through medicinal chemistry efforts, specific derivatives have been synthesized to achieve remarkable potency and selectivity for distinct molecular targets. This guide will focus on the most well-characterized of these targets, providing the technical insights necessary for their further investigation.

II. Key Biological Targets and Their Therapeutic Implications

The following sections detail the primary biological targets identified for 4-(1-Aminoethyl)benzamide-based compounds, offering a deep dive into the scientific rationale for their inhibition and the experimental approaches to validate these interactions.

A. Monoamine Oxidase B (MAO-B): A Gateway to Neuroprotection

Monoamine Oxidase B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[1] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its levels in the synaptic cleft.[2] This mechanism is particularly relevant in the context of neurodegenerative disorders like Parkinson's disease, where dopamine deficiency is a hallmark.

Mechanism of Inhibition:

Derivatives of N-(2-aminoethyl)benzamide have been identified as competitive and reversible inhibitors of MAO-B.[3] This means they bind to the active site of the enzyme, competing with the natural substrate. The reversible nature of this inhibition can be advantageous in minimizing potential off-target effects and allowing for finer control over dopamine modulation.

Quantitative Analysis of Inhibition:

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). While specific data for a broad range of 4-(1-Aminoethyl)benzamide derivatives is an active area of research, related benzamide compounds have shown potent MAO-B inhibition. For instance, certain thiosemicarbazone derivatives have demonstrated IC50 values in the low nanomolar range, with Ki values of 0.035 µM and 0.046 µM.[4]

Table 1: Representative Inhibition Data for Benzamide Derivatives against MAO-B

Compound ClassTargetIC50 (µM)Ki (µM)Inhibition TypeReference
Thiosemicarbazone DerivativesMAO-B0.042 - 0.0560.035 - 0.046Reversible, Non-competitive[4]
N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivativesMAO-A6.56 - 13.45--[5]

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potential of 4-(1-Aminoethyl)benzamide derivatives against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., a proprietary fluorogenic substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (4-(1-Aminoethyl)benzamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Safinamide, IC50 = 450 nM)[5]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant human MAO-B to the desired concentration in pre-warmed assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the test compound or control. b. Add the diluted MAO-B enzyme to each well. c. Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding the MAO-B substrate to each well.

  • Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway: Dopamine Metabolism and MAO-B Inhibition

The following diagram illustrates the central role of MAO-B in dopamine metabolism and how its inhibition by 4-(1-Aminoethyl)benzamide derivatives can lead to increased dopamine levels.

Dopamine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine DOPAC DOPAC Dopamine->DOPAC Oxidative Deamination HVA HVA Dopamine->HVA Methylation MAO_B MAO-B Dopamine->MAO_B DOPAC->HVA Methylation MAO_B->DOPAC COMT COMT COMT->HVA Inhibitor 4-(1-Aminoethyl)benzamide Derivative Inhibitor->MAO_B Inhibition

Dopamine metabolism and MAO-B inhibition.
B. Histone Deacetylases (HDACs): Epigenetic Modulators in Cancer Therapy

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. Overexpression of certain HDAC isoforms is a common feature in many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Inhibition:

Specific 4-(1-Aminoethyl)benzamide derivatives have been developed as potent and selective inhibitors of class I HDACs, with a particular emphasis on HDAC3. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has shown significant selectivity for HDAC3 over other class I isoforms.[6] These inhibitors typically chelate the zinc ion in the active site of the enzyme, preventing its catalytic activity.

Quantitative Analysis of Inhibition:

The inhibitory potency of these compounds is determined by their IC50 values against specific HDAC isoforms.

Table 2: Representative Inhibition Data for Benzamide Derivatives against HDACs

CompoundTargetIC50 (nM)Reference
FNAHDAC1842.80[6]
HDAC2949.15[6]
HDAC395.48[6]
Compound 7jHDAC1650[7]
HDAC2780[7]
HDAC31700[7]

Experimental Protocol: In Vitro HDAC3 Inhibition Assay (Fluorogenic)

This protocol details a common method to assess the inhibitory activity of 4-(1-Aminoethyl)benzamide derivatives against HDAC3.

Materials:

  • Recombinant human HDAC3/NCoR2 complex

  • Fluorogenic HDAC substrate (e.g., Ac-RHKK(acetyl)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of test compounds and the positive control. Dilute the HDAC3/NCoR2 complex in assay buffer.

  • Assay Reaction: a. Add the diluted enzyme to each well of the microplate. b. Add the test compounds or controls to the respective wells. c. Incubate at 37°C for a specified time (e.g., 10 minutes). d. Initiate the reaction by adding the fluorogenic HDAC substrate. e. Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Add the developer solution to each well to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent reporter.

  • Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the MAO-B assay.

Signaling Pathway: HDAC3 Inhibition in Cancer

The following diagram illustrates how HDAC3 inhibition can impact key oncogenic pathways, leading to anti-tumor effects.

HDAC3_Signaling cluster_cellular_effects Cellular Effects HDAC3 HDAC3 Histones Histones HDAC3->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53) HDAC3->NonHistone Deacetylation Acetylation Increased Acetylation HDAC3->Acetylation Suppresses Inhibitor 4-(1-Aminoethyl)benzamide Derivative Inhibitor->HDAC3 Inhibition Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressors Tumor Suppressor Genes (e.g., p21) Gene_Expression->Tumor_Suppressors Activation Oncogenes Oncogenes Gene_Expression->Oncogenes Repression CellCycleArrest Cell Cycle Arrest Tumor_Suppressors->CellCycleArrest Apoptosis Apoptosis Tumor_Suppressors->Apoptosis

HDAC3 inhibition and its downstream effects in cancer.
C. Carbonic Anhydrases (CAs): Regulators of pH and Physiological Processes

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in a wide array of physiological processes, including pH regulation, respiration, and ion transport.[9] Certain CA isoforms are overexpressed in various diseases, including glaucoma and some cancers, making them viable drug targets.

Mechanism of Inhibition:

Benzamide-4-sulfonamide derivatives have been shown to be effective inhibitors of several human carbonic anhydrase isoforms.[7] The sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Quantitative Analysis of Inhibition:

The inhibitory potency of these compounds is typically expressed as their inhibition constant (Ki).

Table 3: Representative Inhibition Data for Benzamide-4-Sulfonamides against Carbonic Anhydrases

Compound ClassTargetKi (nM)Reference
Benzamide-4-sulfonamideshCA I5.3 - 334[7]
hCA IIlow nanomolar[7]
hCA VIIlow nanomolar[7]
hCA IXsubnanomolar[7]
4-cyanamidobenzenesulfonamidesStCA150.7 - 91.1[10]

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This is a highly accurate method for determining the kinetic parameters of CA inhibition.

Materials:

  • Purified human carbonic anhydrase isoform

  • CO2-saturated water[11]

  • Assay buffer (e.g., HEPES or Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

  • Test compounds dissolved in a suitable solvent

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the CA enzyme, test compounds, and CO2-saturated water in the assay buffer.

  • Stopped-Flow Measurement: a. Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution and the other with the CO2-saturated buffer. b. Rapidly mix the two solutions. The hydration of CO2 will cause a change in pH, which is monitored by the change in absorbance of the pH indicator. c. Record the change in absorbance over time.

  • Data Analysis: a. The initial rate of the reaction is determined from the slope of the absorbance versus time curve. b. The inhibition constant (Ki) is determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation

The following diagram illustrates the fundamental role of carbonic anhydrase in maintaining pH balance and how its inhibition can disrupt this process.

CA_pH_Regulation cluster_reaction CO2 Hydration Reaction CA Carbonic Anhydrase H2CO3 H2CO3 CA->H2CO3 Catalyzes Reversible Reaction Inhibitor 4-(1-Aminoethyl)benzamide Derivative Inhibitor->CA Inhibition CO2 CO2 CO2->H2CO3 H2O H2O H2O->H2CO3 HCO3 HCO3- H2CO3->HCO3 H_plus H+ H2CO3->H_plus pH_increase Increase in pH (Alkalosis) HCO3->pH_increase pH_decrease Decrease in pH (Acidosis) H_plus->pH_decrease

The role of Carbonic Anhydrase in pH homeostasis.
D. Soluble Epoxide Hydrolase (sEH): A Target for Inflammation and Hypertension

Soluble epoxide hydrolase is a cytosolic enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the levels of EETs, which has therapeutic potential in treating hypertension, inflammation, and pain.

Mechanism of Inhibition:

4-Benzamidobenzoic acid hydrazide derivatives have been developed as inhibitors of sEH. These compounds are designed to interact with key residues in the active site of the enzyme, preventing the hydrolysis of EETs.

Quantitative Analysis of Inhibition:

The potency of sEH inhibitors is determined by their IC50 values.

Table 4: Representative Inhibition Data for Benzamide Derivatives against sEH

Compound ClassTargetIC50 (nM)Reference
Sulfonyl urea derivativessEH1.69 - 38.7[12]
Piperidine derivativessEH0.05 - 2.2[13]

Experimental Protocol: Fluorescence-Based sEH Inhibitor Screening Assay

This protocol describes a high-throughput method for screening sEH inhibitors.[6][14]

Materials:

  • Recombinant human sEH

  • Fluorogenic sEH substrate (e.g., PHOME)[6]

  • sEH assay buffer

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., AUDA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare dilutions of the sEH enzyme, test compounds, and positive control in the assay buffer.

  • Assay Reaction: a. Add the test compounds or controls to the wells of the microplate. b. Add the diluted sEH enzyme to each well. c. Pre-incubate at room temperature for a short period (e.g., 5 minutes).[15] d. Initiate the reaction by adding the fluorogenic substrate.

  • Detection: Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).[6]

  • Data Analysis: Calculate the rate of reaction and determine the IC50 values as previously described.

Signaling Pathway: sEH in the Arachidonic Acid Cascade

The diagram below illustrates the position of sEH in the metabolism of arachidonic acid and how its inhibition leads to the accumulation of beneficial EETs.

sEH_Pathway cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic_Acid->EETs Metabolism CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation Vasodilation EETs->Vasodilation Anti_Inflammation Anti-inflammation EETs->Anti_Inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inhibitor 4-(1-Aminoethyl)benzamide Derivative Inhibitor->sEH Inhibition

The role of sEH in the metabolism of EETs.
E. Rho-associated Kinase 1 (ROCK1): A Key Regulator of Cell Motility and Contraction

ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its hyperactivity is implicated in various diseases, including cardiovascular disorders and cancer metastasis.

Mechanism of Inhibition:

N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been identified as potent inhibitors of ROCK1.[13][16][17] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK1 and preventing the phosphorylation of its downstream substrates.

Quantitative Analysis of Inhibition:

The inhibitory activity of these compounds against ROCK1 is characterized by their IC50 values.

Table 5: Representative Inhibition Data for Benzamide Derivatives against ROCK1

Compound ClassTargetIC50 (µM)Reference
N-ethyl-4-(pyridin-4-yl)benzamide derivativesROCK10.003 - 16[3][13]
N-methyl-4-(4-pyrazolidinyl) benzamidesROCK1-[16]
Isoquinoline sulfonamide derivativesROCK10.14 - 0.33[18]

Experimental Protocol: ROCK1 Kinase Activity Assay

This protocol describes a common method for measuring ROCK1 kinase activity and its inhibition.[19]

Materials:

  • Active ROCK1 enzyme

  • ROCK1 substrate (e.g., S6K-sub peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Y-27632)

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 384-well low volume plate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the ROCK1 enzyme, substrate, ATP, and test compounds in the kinase buffer.

  • Kinase Reaction: a. Add the test compound or control to the wells of the plate. b. Add the ROCK1 enzyme. c. Add the substrate/ATP mix to initiate the reaction. d. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway: ROCK1 in Cell Migration

The following diagram illustrates the role of ROCK1 in the signaling cascade that governs cell migration and how its inhibition can block this process.

ROCK1_Signaling cluster_cytoskeleton Cytoskeletal Regulation RhoA Active RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activation LIMK LIM Kinase ROCK1->LIMK Phosphorylation (Activation) MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylation MLCP MLC Phosphatase ROCK1->MLCP Phosphorylation (Inhibition) Inhibitor 4-(1-Aminoethyl)benzamide Derivative Inhibitor->ROCK1 Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes Cell_Contraction Cell Contraction MLC->Cell_Contraction MLCP->MLC Dephosphorylation Stress_Fibers Stress Fiber Formation Actin_Polymerization->Stress_Fibers Cell_Migration Cell Migration Stress_Fibers->Cell_Migration Cell_Contraction->Cell_Migration Affinity_Chromatography start Start step1 Immobilize 4-(1-Aminoethyl)benzamide Derivative onto a Solid Support (e.g., Agarose Beads) start->step1 step3 Incubate Lysate with Immobilized Compound step1->step3 step2 Prepare Cell Lysate step2->step3 step4 Wash Beads to Remove Non-specific Binders step3->step4 step5 Elute Bound Proteins step4->step5 step6 Analyze Eluted Proteins by SDS-PAGE and Mass Spectrometry step5->step6 end Identify Potential Target Proteins step6->end CETSA_Workflow start Start step1 Treat Intact Cells with 4-(1-Aminoethyl)benzamide Derivative or Vehicle start->step1 step2 Heat Aliquots of Treated Cells at Different Temperatures step1->step2 step3 Lyse Cells and Separate Soluble and Precipitated Protein Fractions step2->step3 step4 Analyze the Amount of Target Protein in the Soluble Fraction by Western Blot or Mass Spectrometry step3->step4 end Determine Thermal Stabilization of the Target Protein step4->end

Sources

solubility profile of 4-(1-Aminoethyl)benzamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 4-(1-Aminoethyl)benzamide , a critical chiral intermediate in the synthesis of Rho-kinase (ROCK) inhibitors and other benzylamine-derived pharmaceuticals.

CAS: 173898-21-0 (R-isomer) | Molecular Formula: C₉H₁₂N₂O | MW: 164.21 g/mol

Executive Summary

4-(1-Aminoethyl)benzamide is a bifunctional building block containing a primary benzylamine moiety and a benzamide group. Its solubility behavior is governed by the interplay between the ionizable primary amine (


) and the neutral, hydrogen-bond-donating amide.

Understanding its solubility is critical for two primary workflows:

  • Enantiomeric Resolution: The compound is often synthesized as a racemate; solubility differences in chiral resolution solvents (e.g., Toluene, MTBE) are pivotal.

  • Salt Formation: The free base exhibits pH-dependent solubility in aqueous media, while its salts (HCl, Sulfate) function as highly water-soluble electrolytes.

Physicochemical Profile & Solubility Mechanisms

Molecular Architecture

The molecule features a hydrophobic benzene core flanked by two polar handles. This "amphiphilic-like" structure dictates its differential solubility.

  • Amine Group (C-1 position): A basic center. In acidic media (

    
    ), it protonates to form a cation, drastically increasing aqueous solubility.
    
  • Amide Group (C-4 position): A neutral dipole. It facilitates hydrogen bonding (donor/acceptor), enhancing solubility in polar organic solvents like Ethanol and DMSO.

  • Chiral Center: The 1-aminoethyl group introduces chirality. While enantiomers have identical solubility in achiral solvents, their diastereomeric salts (formed during resolution) exhibit distinct solubility profiles.

Predicted Physicochemical Properties[1]
  • LogP (Octanol/Water): ~0.3 (Estimated). The compound is moderately lipophilic but sufficiently polar to dissolve in alcohols.

  • pK_a (Amine): ~9.0 – 9.5 (Typical for benzylamines).

  • pK_a (Amide): ~15 (Neutral under physiological conditions).

Solubility Profile: Aqueous vs. Organic

Aqueous Solubility & pH Dependence

The solubility of 4-(1-Aminoethyl)benzamide in water is strictly pH-dependent.

MediumSolubility StateMechanism
Water (pH 7) Moderate (1–5 mg/mL)*The amine exists in equilibrium between free base and protonated forms.
Acidic Buffer (pH < 4) High (> 50 mg/mL)Complete protonation (

) disrupts crystal lattice energy.
Basic Buffer (pH > 10) Low (< 1 mg/mL)Deprotonation yields the neutral free base, which precipitates due to the hydrophobic aromatic ring.
Saline (0.9% NaCl) ModerateSimilar to pH 7 water; "Salting-out" effects are minimal at low concentrations.

*Estimated values based on structural analogs (e.g., benzylamine derivatives).

Organic Solvent Compatibility

The compound follows a "Like Dissolves Like" principle, but with specific nuances for process chemistry.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Protic Methanol, Ethanol, IsopropanolExcellent Primary solvents for recrystallization and hydrogenation reactions.
Polar Aprotic DMSO, DMF, DMAcHigh Stock solution preparation for bioassays; synthesis solvent.
Chlorinated Dichloromethane (DCM), ChloroformGood Standard extraction solvent from basic aqueous phases.
Aromatic Toluene, XyleneModerate to Low Used in enzymatic resolution (e.g., with lipases) where low solubility aids product precipitation.
Ethers THF, MTBE, Diethyl EtherLow Anti-solvents used to precipitate the salt forms.
Alkanes Hexane, HeptaneInsoluble Wash solvents to remove non-polar impurities.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection during purification and analysis.

SolubilityWorkflow Start 4-(1-Aminoethyl)benzamide (Target Compound) Form Determine Form Start->Form FreeBase Free Base (Neutral) Form->FreeBase pH > 10 Salt Salt Form (HCl, Sulfate) Form->Salt pH < 4 Extraction Extraction / Purification FreeBase->Extraction Aqueous Aqueous Processing Salt->Aqueous Precipitation Precipitation Salt->Precipitation DCM Dichloromethane (High Solubility) Extraction->DCM Liquid-Liquid Extraction Toluene Toluene (Moderate/Hot) Extraction->Toluene Enzymatic Resolution Water Water / Acidic Buffers (High Solubility) Aqueous->Water Dissolution MTBE MTBE / Ether (Anti-Solvent) Precipitation->MTBE Crystallization

Figure 1: Solvent selection logic based on the ionization state of 4-(1-Aminoethyl)benzamide.

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Objective: To quantify the thermodynamic solubility of the free base in organic solvents.

  • Preparation: Weigh approximately 50 mg of 4-(1-Aminoethyl)benzamide into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol, Toluene).

  • Equilibration: Cap the vial and shake at 25°C for 24 hours using an orbital shaker (200 rpm).

  • Filtration: If undissolved solid remains, filter the supernatant using a 0.45 µm PTFE syringe filter.

    • Note: If the solid dissolves completely, add more compound until saturation is observed.

  • Drying: Transfer a precise volume (e.g., 0.5 mL) of the filtrate to a pre-weighed aluminum pan. Evaporate the solvent under vacuum or nitrogen stream.

  • Calculation: Weigh the residue.

    
    
    
Protocol 2: pH-Solubility Profile (Potentiometric Titration)

Objective: To determine the intrinsic solubility (


) and pH-dependent behavior.
  • Dissolution: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl (ensuring complete protonation).

  • Titration: Titrate slowly with 0.1 M NaOH while monitoring turbidity via UV-Vis (at 500 nm) or a nephelometer.

  • Precipitation Point: Record the pH at which the solution becomes turbid (onset of precipitation). This point correlates to the solubility limit of the free base.

  • Data Analysis: Plot Solubility vs. pH. The curve should exhibit a sharp drop near pH 9.3 (the

    
     of the amine).
    

Applications in Drug Development

4-(1-Aminoethyl)benzamide is a structural motif found in several kinase inhibitors. Its solubility profile directly impacts:

  • Synthesis of ROCK Inhibitors: In the synthesis of compounds like Y-27632 (which contains a related cyclohexane core) or its benzene analogs, the solubility of the 4-(1-aminoethyl)benzamide intermediate in DCM allows for facile separation from inorganic byproducts.

  • Chiral Resolution: The racemic intermediate is often resolved using lipases (e.g., Novozym 435) in Toluene or Isopropyl Acetate . The low solubility of the resulting chiral salt in these solvents drives the precipitation of the pure enantiomer, a technique known as "Preferential Crystallization."

References

  • ChemicalBook. (2025). Benzamide, 4-(1-aminoethyl)-, (R)- Properties and Supplier Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 114900757: 4-[2-Aminoethyl(ethyl)amino]benzamide (Analog Data). Retrieved from

  • Google Patents. (2005). Process for Preparing Optically Active 4-(Ammonium ethyl)benzoic acid methyl ester-sulfate (DE102005062966A1). Retrieved from

  • ScienceMadness. (2025). Benzylamine Physicochemical Properties and Solubility Data. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Aminobenzamide (Structural Analog for Safety/Handling). Retrieved from

Methodological & Application

Standard Operating Procedure for the Purification of 4-(1-Aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-(1-Aminoethyl)benzamide is a chiral primary amine and a benzamide derivative of significant interest in pharmaceutical research due to its potential applications as a building block in the synthesis of bioactive molecules. The presence of a stereocenter in its structure necessitates careful purification to isolate the desired enantiomer or to purify the racemic mixture from process-related impurities. This application note provides a comprehensive guide to the purification of 4-(1-Aminoethyl)benzamide, covering recrystallization and chromatographic techniques, with a special emphasis on chiral separation. The protocols described herein are designed to be robust and reproducible, ensuring high purity of the final compound.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 4-(1-Aminoethyl)benzamide is crucial for developing an effective purification strategy. While experimental data for this specific molecule is not extensively published, we can infer its properties from the closely related compound, 4-aminobenzamide, and general principles of organic chemistry.

Table 1: Estimated Physicochemical Properties of 4-(1-Aminoethyl)benzamide

PropertyEstimated Value/CharacteristicRationale and Scientific Justification
Appearance White to off-white crystalline solidSimilar to 4-aminobenzamide.[1]
Molecular Formula C₉H₁₂N₂OBased on chemical structure.
Molecular Weight 164.21 g/mol Calculated from the molecular formula.
Melting Point Expected to be a distinct rangeThe introduction of the ethyl group will alter the crystal lattice compared to 4-aminobenzamide (m.p. 182-184 °C).[1]
Solubility Slightly soluble in water; soluble in polar organic solvents like ethanol, methanol, and acetone.The presence of the amino and amide groups allows for hydrogen bonding with polar solvents.[2] The aromatic ring and ethyl group contribute some nonpolar character.
pKa Estimated to be around 9-10 for the primary amineTypical for primary benzylic amines. This basicity is a key consideration for chromatographic purification on silica gel.[3]
Potential Impurity Profile

Impurities in 4-(1-Aminoethyl)benzamide typically arise from the synthetic route employed. Common synthetic pathways may involve the reaction of a protected 4-acetylbenzamide followed by reductive amination, or the amination of a 4-(1-haloethyl)benzamide.

Common impurities may include:

  • Starting materials: Unreacted 4-acetylbenzamide or 4-(1-haloethyl)benzamide.

  • Byproducts of reduction: The corresponding alcohol, 4-(1-hydroxyethyl)benzamide, if the reduction is incomplete or not selective.

  • Over-alkylation products: Di-alkylation of the amine if ammonia is used in excess under harsh conditions.

  • Hydrolysis products: 4-(1-Aminoethyl)benzoic acid, if the amide bond is cleaved during acidic or basic workup.[4]

Purification Strategies

The choice of purification method depends on the nature and quantity of the impurities, and whether the goal is to purify the racemate or separate the enantiomers.

Workflow for Purification

Purification Workflow Figure 1. General Purification Workflow crude Crude 4-(1-Aminoethyl)benzamide recrystallization Recrystallization (Racemate Purification) crude->recrystallization achiral_chrom Achiral Column Chromatography crude->achiral_chrom racemate_pure Purified Racemic Product recrystallization->racemate_pure achiral_chrom->racemate_pure chiral_sep Chiral Separation (HPLC/SFC) enantiomer_r Purified (R)-Enantiomer chiral_sep->enantiomer_r enantiomer_s Purified (S)-Enantiomer chiral_sep->enantiomer_s racemate_pure->chiral_sep analysis Purity and Enantiomeric Excess Analysis (HPLC, NMR, MS) racemate_pure->analysis enantiomer_r->analysis enantiomer_s->analysis

Caption: General workflow for the purification of 4-(1-Aminoethyl)benzamide.

Detailed Protocols

Recrystallization for Racemic Purification

Recrystallization is an effective method for removing non-isomeric impurities from the crude racemic product. The choice of solvent is critical and should be based on the principle that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol: Recrystallization from Ethanol/Water

This protocol is based on the good solubility of similar benzamides in hot ethanol and their poor solubility in cold water.[5]

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude 4-(1-Aminoethyl)benzamide in the minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Achiral Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Due to the basic nature of the primary amine, standard silica gel can lead to poor separation and product loss.[4] Therefore, a modified approach is recommended.

Protocol: Flash Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. To deactivate the silica, add 1-2% triethylamine (TEA) to the eluent system. Alternatively, basic alumina can be used as the stationary phase.[6]

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The addition of 0.5-1% TEA to the mobile phase throughout the run is crucial to prevent tailing.[7]

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chiral Separation by HPLC/SFC

The separation of the enantiomers of 4-(1-Aminoethyl)benzamide is best achieved using chiral chromatography. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[1][8] Polysaccharide-based and crown-ether-based chiral stationary phases (CSPs) are often effective for separating primary amines.[2][9]

Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point.[10]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and an alcohol, such as 2-propanol or ethanol.[11] A common starting point is a 90:10 (v/v) mixture of hexane:2-propanol.

  • Method Development:

    • Inject the racemic mixture and monitor the separation.

    • Optimize the mobile phase composition by varying the ratio of hexane to alcohol to achieve baseline separation of the enantiomers.

    • The flow rate can be adjusted to optimize resolution and run time.

  • Preparative Separation: Once the analytical method is optimized, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.

Protocol: Chiral SFC Separation

SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for chiral separations.[12][13]

  • Column Selection: Crown-ether based CSPs are particularly effective for the chiral separation of primary amines.[2]

  • Mobile Phase: The primary mobile phase is supercritical CO₂ with a co-solvent, typically methanol or ethanol.

  • Method Development:

    • Start with a gradient of the co-solvent (e.g., 5% to 40% methanol in CO₂).

    • Optimize the gradient, temperature, and back-pressure to achieve the best separation.

  • Fraction Collection: Collect the separated enantiomers using a fraction collector designed for SFC.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Observations
HPLC (Achiral) To determine the chemical purity of the racemic mixture.A single major peak corresponding to the product.
HPLC/SFC (Chiral) To determine the enantiomeric excess (e.e.) of the separated enantiomers.For a pure enantiomer, a single peak should be observed. For a racemic mixture, two peaks of equal area should be seen.
¹H and ¹³C NMR To confirm the chemical structure and identify any impurities.The spectra should be consistent with the structure of 4-(1-Aminoethyl)benzamide.[14][15]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight.[16]

Safety and Handling

Primary aromatic amines should be handled with care due to their potential toxicity.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[19]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[20]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

The purification of 4-(1-Aminoethyl)benzamide can be effectively achieved through a systematic approach involving recrystallization for bulk purification of the racemate and chiral chromatography for the separation of enantiomers. The choice of specific methods and parameters should be guided by the impurity profile of the crude material and the desired final purity. The protocols provided in this application note serve as a robust starting point for researchers in the pharmaceutical and chemical industries.

References

  • Columnex LLC. Chiral HPLC and SFC Columns. [Link]

  • Mallak Specialties Pvt Ltd. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Solubility of Things. Benzamide. [Link]

  • Google P
  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubMed. Structural characterization of 2-aminobenzamide-derivatized oligosaccharides using a matrix-assisted laser desorption/ionization two-stage time-of-flight tandem mass spectrometer. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Dalrada Technology. What are the Health and Safety Guidelines for Using Amines? [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • ResearchGate. What is the best technique for amide purification? [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Chromatography Online. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • J-STAGE. A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[2]arene Derivative. [Link]

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ResearchGate. When basification of silica gel is required, before using Column chromatography? [Link]

  • National Institutes of Health. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. [Link]

  • SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution.indd. [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • PubMed. Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • ACS Publications. New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. [Link]

  • YouTube. Chiral Separations: Using SFC to Unlock Purification Potential. [Link]

  • Reddit. Triethylammonium after flash chromatography. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • University of Rochester. Chromatography: The Solid Phase. [Link]

  • Org Prep Daily. Purifying amines on silica. [Link]

Sources

HPLC method development for 4-(1-Aminoethyl)benzamide detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Analytical Challenge: 4-(1-Aminoethyl)benzamide presents a classic "Basic Amine Problem" in chromatography. The molecule contains two distinct nitrogenous functionalities:[1]

  • Benzamide moiety: Neutral/weakly basic (pKa ~ -1.5), providing UV absorption.[2]

  • 1-Aminoethyl group: A primary benzylic amine (pKa ~ 9.6).[2]

At standard chromatographic pH (3–7), the primary amine is fully protonated (


).[2] This cationic charge interacts strongly with residual silanols (

) on the silica backbone of standard HPLC columns, leading to severe peak tailing, retention time instability, and poor reproducibility.[3]

The Solution: This protocol utilizes a "Silanol Suppression & Ion-Pairing" strategy.[2] We employ a low-pH mobile phase modified with Trifluoroacetic Acid (TFA).[2] The low pH (


) suppresses silanol ionization, while the trifluoroacetate anion acts as a chaotic ion-pairing agent, masking the amine's positive charge to yield sharp, symmetrical peaks.

Molecular Assessment

PropertyValueImplication for Method Design
Structure 4-(1-Aminoethyl)benzamideBenzylic amine causes tailing; Amide provides UV signal.[2][3]
pKa (Amine) ~ 9.6 (Basic)Fully ionized at pH < 7.[2][3] Requires pH control.[2]
LogP ~ 0.5 - 0.8 (Estimated)Moderately polar; requires low organic start in gradient.[2][3]
UV Max ~ 225 nm, 254 nm225 nm for sensitivity; 254 nm for specificity.[2][3]
Chirality 1 Chiral CenterNote: This method is for Achiral Purity.[2][3] Enantiomers will co-elute.

Method Development Decision Tree

The following logic gate illustrates the critical decision-making process for analyzing basic amines like 4-(1-Aminoethyl)benzamide.

MethodStrategy Start Start: 4-(1-Aminoethyl)benzamide CheckPKa Analyze pKa (~9.6) Start->CheckPKa ColChoice Select Stationary Phase CheckPKa->ColChoice Basic Amine C18_Std Standard C18 ColChoice->C18_Std Avoid (Tailing Risk) C18_Base Base-Deactivated C18 (End-capped) ColChoice->C18_Base Recommended MobilePhase Select Mobile Phase Modifier C18_Base->MobilePhase Formic 0.1% Formic Acid (LC-MS Friendly) MobilePhase->Formic If MS required TFA 0.1% TFA (Best Peak Shape) MobilePhase->TFA If UV only (Recommended) Phosphate Phosphate pH 2.5 (Robustness) MobilePhase->Phosphate Alternative Result Final Method: C18 End-capped + 0.1% TFA Gradient Elution TFA->Result

Figure 1: Strategic decision tree for selecting column and mobile phase conditions for basic benzylic amines.

Detailed Protocol: Achiral Purity Assay

This protocol is designed for the determination of assay purity and related substances.[2]

Instrumentation & Conditions
ParameterSettingRationale
HPLC System Agilent 1260/1290 or Waters AllianceBinary gradient capability required.[2][3]
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[2][3]"Eclipse Plus" chemistry is double end-capped specifically for basic compounds.[2][3]
Column Temp 30°CImproves mass transfer and reproducibility.[2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2][3]
Injection Vol 5.0 µLPrevent column overload (amine tailing increases with load).[2][3]
Detection UV at 225 nm (bw 4nm, ref 360nm)225 nm captures the amide

transition for max sensitivity.[3]
Reagents & Mobile Phase
  • Solvent A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC Grade Water.[2]

    • Preparation: Add 1.0 mL of high-purity TFA to 1000 mL water.[2] Mix well.

  • Solvent B (Organic): 0.1% (v/v) TFA in Acetonitrile (ACN).[2]

    • Note: Using TFA in both phases prevents baseline drift during the gradient.[2]

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.00955Initial hold to retain polar amine.
2.00955Isocratic hold.[2][3]
12.004060Linear ramp to elute impurities.
14.00595Wash step.[2][3]
16.00595Hold wash.[2][3]
16.10955Re-equilibration.
20.00955End of Run.[2][3]
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (0.1% TFA).[2]

    • Crucial: The sample solvent must be weaker than the initial mobile phase to achieve "on-column focusing."[2]

  • Stock Solution: Weigh 10.0 mg of 4-(1-Aminoethyl)benzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Diluent (Conc: 0.1 mg/mL).

  • Filter: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Experimental Workflow

Workflow Prep 1. Sample Prep Dissolve in 90:10 H2O:ACN (Prevents solvent effect) System 2. System Eq Flush column 20 mins Observe pressure stability Prep->System Inject 3. Injection 5 µL Loop Needle Wash: 50:50 MeOH:H2O System->Inject Separation 4. Separation Gradient Elution TFA Ion Pairing Inject->Separation Data 5. Data Analysis Integrate at 225 nm Check Tailing Factor Separation->Data

Figure 2: Step-by-step experimental workflow for routine analysis.[2][3]

Validation Criteria (per ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be met.

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor (

) < 1.5
Critical for basic amines.[2][3] If

, replace column or fresh TFA.
Precision RSD < 1.0% (n=6 injections)Demonstrates pump and injector stability.
Linearity

Range: 50% to 150% of target concentration.[2][3]
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated LOQ is typically ~0.5 µg/mL for benzamides.[2][3]
Specificity No interference at

of main peak
Verify with blank injection.

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Silanol interaction.[2][4][5]

  • Fix: Ensure TFA is fresh (TFA is volatile and degrades over time).[2] Increase TFA concentration to 0.15% if using an older column. Switch to a "Shield RP" or "Polar Embedded" column.[2]

Issue 2: Split Peaks

  • Cause: Solvent mismatch.[2]

  • Fix: The sample diluent contains too much organic solvent (e.g., 100% ACN). Re-prepare sample in 90% Water / 10% ACN.[2]

Issue 3: Retention Time Drift

  • Cause: pH instability or Temperature fluctuation.[2]

  • Fix: TFA buffers are temperature sensitive.[2] Ensure column oven is active and stable at 30°C.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[2][6][7][8][9] Available at: [Link][2][3]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] (2015).[2] Available at: [Link]

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A. (2010).[2] (General reference on basic amine separation mechanisms).

  • PubChem. 4-Aminobenzamide Compound Summary. (Used for structural analogy and pKa extrapolation).[2] Available at: [Link][2][3]

Sources

Application Note: Strategic Protection of the Benzylic Amine in 4-(1-Aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The molecule 4-(1-Aminoethyl)benzamide presents a classic chemoselectivity challenge in medicinal chemistry. It contains two nitrogenous functionalities with distinct electronic environments:

  • A primary benzylic amine: Highly nucleophilic (

    
    ), sterically accessible, and prone to oxidation or hydrogenolysis.
    
  • A primary benzamide: Low nucleophilicity (

    
    ), electron-withdrawing, and susceptible to dehydration (to nitrile) under forcing conditions.
    

The Core Challenge: The primary objective is to protect the benzylic amine to facilitate downstream coupling (e.g., amide bond formation, sulfonylation) without compromising the benzamide or the benzylic C-N bond integrity.

This guide details two high-fidelity protocols—Boc (Acid-Labile) and Fmoc (Base-Labile) —selected for their orthogonality and operational robustness. A third strategy, Cbz , is discussed with critical caveats regarding benzylic hydrogenolysis.

Decision Matrix: Selecting the Right Group

Before initiating synthesis, select the strategy that aligns with your downstream conditions.

ProtectionStrategy Start Start: 4-(1-Aminoethyl)benzamide Q1 Downstream Chemistry Requires Acidic Conditions? Start->Q1 Strat_Fmoc STRATEGY: Fmoc Protection (Base Labile) Best for: Solid Phase Synthesis Q1->Strat_Fmoc Yes (Acid Stability Needed) Strat_Boc STRATEGY: Boc Protection (Acid Labile) Best for: Solution Phase / General Q1->Strat_Boc No (Base Stability Needed) Strat_Cbz STRATEGY: Cbz Protection (Hydrogenolysis) RISK: Benzylic C-N Cleavage Q1->Strat_Cbz Alternative (If Orthogonal to Boc/Fmoc)

Figure 1: Strategic decision tree for selecting the appropriate protecting group based on downstream compatibility.

Protocol A: The Acid-Labile Route (Boc Protection)

Best For: General solution-phase synthesis where the product will eventually be treated with TFA or HCl.

Mechanism & Selectivity

The tert-butyloxycarbonyl (Boc) group is installed using Boc anhydride (


). The aliphatic benzylic amine is significantly more nucleophilic than the amide nitrogen. By controlling stoichiometry and using a mild base, we achieve exclusive N-alkylation of the amine.
Materials
  • Substrate: 4-(1-Aminoethyl)benzamide (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, suspend 4-(1-Aminoethyl)benzamide (1.0 mmol) in DCM (5 mL, 0.2 M).

    • Note: If solubility is poor, add a minimal amount of Methanol (MeOH) or switch to THF.

  • Base Addition: Add

    
     (1.2 mmol) dropwise at 
    
    
    
    .
  • Reagent Addition: Add a solution of

    
     (1.1 mmol) in DCM (1 mL) dropwise over 10 minutes.
    
    • Critical: Slow addition prevents bis-protection or reaction with the amide (though amide reaction is kinetically very slow).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (visualize with Ninhydrin; free amine stains purple/red, protected amine does not).

  • Workup:

    • Dilute with DCM.[1]

    • Wash with 0.5 M citric acid (2x) to remove unreacted amine and base. Do not use strong HCl, as it may prematurely cleave the Boc.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient. Flash chromatography (MeOH/DCM) if necessary.

Deprotection Protocol
  • Reagent: Trifluoroacetic acid (TFA) / DCM (1:1 v/v) or 4M HCl in Dioxane.

  • Conditions: Stir at RT for 30–60 mins.

  • Workup: Concentrate in vacuo. The benzamide remains intact [1].[2]

Protocol B: The Base-Labile Route (Fmoc Protection)

Best For: Solid Phase Peptide Synthesis (SPPS) or when the molecule must survive acidic steps (e.g., ester hydrolysis).

Mechanism & Selectivity

Fluorenylmethyloxycarbonyl (Fmoc) is installed using Fmoc-OSu. We avoid Fmoc-Cl because it is too reactive and can lead to the formation of "Fmoc-dipeptides" or side reactions with the benzamide.

Materials
  • Substrate: 4-(1-Aminoethyl)benzamide (1.0 equiv)

  • Reagent: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetone/Water or Dioxane/Water (1:1 v/v)

Step-by-Step Methodology
  • Preparation: Dissolve 4-(1-Aminoethyl)benzamide (1.0 mmol) in a mixture of Water (2.5 mL) and Acetone (2.5 mL).

  • Buffering: Add solid

    
     (2.0 mmol) to the stirring solution.
    
    • Why: Maintains pH ~8.5. This is basic enough to keep the amine nucleophilic but not basic enough to hydrolyze the Fmoc group or deprotonate the amide significantly.

  • Addition: Add Fmoc-OSu (1.05 mmol) slowly as a solid or dissolved in a small amount of Acetone.

  • Reaction: Stir at RT for 4–12 hours. A white precipitate (the product) often forms.

  • Workup:

    • Evaporate the acetone under reduced pressure.

    • Acidify the remaining aqueous suspension to pH 3–4 with 1M HCl (carefully).

    • Extract with Ethyl Acetate (3x).

    • Wash organics with Water and Brine.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

Deprotection Protocol
  • Reagent: 20% Piperidine in DMF.

  • Conditions: RT for 10–20 minutes.

  • Note: The benzamide is stable to piperidine.

Critical Warning: Cbz Protection & Hydrogenolysis Risks

While Benzyloxycarbonyl (Cbz) is a common group, it poses a specific risk for benzylic amines .

The Risk: Standard deprotection involves Hydrogenolysis (


).[3] For benzylic amines, the C-N bond is activated.[4] Over-reduction can lead to cleavage of the benzylic C-N bond , yielding ethylbenzamide (deamination) instead of the desired amine [2].

Mitigation Strategy (If Cbz is mandatory):

  • Use poisoned catalysts (e.g., Pd/CaCO3).

  • Stop the reaction immediately upon consumption of starting material.

  • Avoid elevated temperatures.

  • Preferred Alternative: Use acid-labile (Boc) or base-labile (Fmoc) strategies to avoid catalytic hydrogenation entirely.

Analytical Validation & Data Summary

Verify your protected species using these key indicators.

FeatureUnprotected AmineBoc-ProtectedFmoc-Protected

NMR (

-CH)

ppm (q)

ppm (broad)

ppm (broad)

NMR (PG Region)
N/A

ppm (s, 9H)

(m, 8H), 4.2-4.5 (m, 3H)
IR Spectroscopy ~3300

(NH)
~1690

(Carbamate C=O)
~1700

(Carbamate C=O)
TLC (Ninhydrin) Positive (Purple/Red)Negative (No stain)Negative (UV Active)
Experimental Workflow Visualization

Workflow Substrate 4-(1-Aminoethyl)benzamide Intermediate Reaction Mixture (Stir 2-4h @ RT) Substrate->Intermediate Add Reagents Boc2O + TEA (in DCM) Reagents->Intermediate Workup Acid Wash (Citric Acid) Removes unreacted amine Intermediate->Workup Product Boc-Protected Product (Yield >90%) Workup->Product Isolate

Figure 2: Standard workflow for Boc protection emphasizing the critical acid wash step.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Organic Chemistry Portal. (n.d.). Hydrogenolysis of Benzyl Groups. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Sigma-Aldrich. (2023). Fmoc Solid Phase Peptide Synthesis Protocol.

Sources

Application Note: Scalable Synthesis of 4-(1-Aminoethyl)benzamide for Preclinical Supply

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for Process Chemists and Drug Development Scientists scaling up the synthesis of 4-(1-Aminoethyl)benzamide (CAS: 14863-76-4) for preclinical toxicology and efficacy studies.

Executive Summary

4-(1-Aminoethyl)benzamide is a critical pharmacophore in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Y-27632 derivatives) and other benzylamine-class therapeutics.[1] While laboratory-scale synthesis often utilizes reductive amination with sodium cyanoborohydride (


), this reagent is unsuitable for multi-kilogram preclinical batches due to cyanide waste management and cost.[1]

This guide details a scalable, non-cryogenic process utilizing the catalytic hydrogenation of an oxime intermediate. This route minimizes waste, utilizes Class 3 solvents (Ethanol/Water), and provides a crystalline hydrochloride salt suitable for GMP-starting material specifications.

Key Process Metrics
ParameterLab Scale (10 g)Pilot Scale (1 kg)Target Specification
Overall Yield 65%82%>80%
HPLC Purity 98.5%99.6%>99.0%
Pd Residual N/A<10 ppm<20 ppm
E-Factor 258<10

Retrosynthetic Analysis & Strategy

The scale-up strategy avoids the direct reductive amination of 4-acetylbenzamide with ammonia due to high pressure requirements and dimer formation.[1] Instead, we employ a two-step sequence: Oximation followed by Hydrogenation .[1]

Retrosynthesis Target 4-(1-Aminoethyl)benzamide (Target Molecule) Oxime 4-(1-(Hydroxyimino)ethyl)benzamide (Stable Intermediate) Target->Oxime H2, Raney Ni (Reduction) Start 4-Acetylbenzamide (Comm. Available) Oxime->Start NH2OH·HCl NaOAc

Figure 1: Retrosynthetic strategy prioritizing crystalline intermediates for purification.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-(1-(Hydroxyimino)ethyl)benzamide

Objective: Convert ketone to oxime with >99% conversion to prevent difficult downstream separations.

Reagents:

  • 4-Acetylbenzamide (1.0 equiv)[1]

  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)[1]
    
  • Sodium Acetate (

    
    ) (1.3 equiv)[1]
    
  • Ethanol/Water (1:1 v/v)[1]

Protocol (Scale: 1.0 kg Input):

  • Charge a 20 L glass-lined reactor with 5 L of Ethanol and 5 L of Water.

  • Add 1.0 kg of 4-Acetylbenzamide (6.13 mol) with agitation (150 RPM).

  • Add 0.51 kg of Hydroxylamine HCl (7.35 mol) followed by 0.65 kg of Sodium Acetate (7.97 mol).

    • Note: Endothermic dissolution may occur.[1] Ensure temp > 15°C.

  • Heat the suspension to reflux (78-80°C) for 4 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[1] Target < 0.5% starting ketone.

  • Cool slowly to 20°C over 2 hours to induce crystallization.

  • Chill to 0-5°C and hold for 1 hour.

  • Filter the white solid using a centrifuge or nutsche filter.[1]

  • Wash the cake with 2 L of cold water to remove salts.

  • Dry in a vacuum oven at 50°C until moisture < 0.5%.

Critical Quality Attribute (CQA): The oxime exists as E/Z isomers. Both reduce to the same amine, so separation is unnecessary.

Stage 2: Catalytic Hydrogenation to 4-(1-Aminoethyl)benzamide

Objective: Reduce oxime to primary amine while suppressing secondary amine dimer formation.[1]

Safety Warning: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere (Nitrogen/Argon).[1] Hydrogen gas at high pressure presents an explosion hazard.[1]

Reagents:

  • Oxime Intermediate (from Stage 1)[1]

  • Raney Nickel (Active catalyst, ~10 wt% loading)

  • Ammonia in Methanol (7N

    
     in MeOH) – Crucial for selectivity[1]
    
  • Hydrogen Gas (

    
    )[1]
    

Protocol (Scale: 800 g Input):

  • Inert a 10 L Hastelloy autoclave with Nitrogen (3x purge).

  • Charge 800 g of Oxime intermediate.

  • Add 80 g of Raney Nickel (slurry in water/methanol).

    • Scale-up Tip: Avoid dry catalyst.[1][2] Always transfer as a slurry.[1]

  • Add 6 L of 7N Methanolic Ammonia.

    • Mechanism:[1][3][4][5][6][7] Ammonia suppresses the formation of the secondary amine impurity by shifting the equilibrium away from the imine-amine coupling.

  • Pressurize with

    
     to 5 bar (75 psi), purge, then pressurize to 10 bar (145 psi) .
    
  • Heat to 50°C and stir at high agitation (800 RPM) to overcome gas-liquid mass transfer limitations.

  • Monitor hydrogen uptake. Reaction is complete when uptake ceases (approx. 6-12 hours).[1]

  • Cool to 20°C and vent

    
    . Purge with Nitrogen.[1][2]
    
  • Filter catalyst through a Celite pad (or sparkler filter) under Nitrogen blanket.[1] Keep catalyst wet (fire hazard).

  • Concentrate the filtrate under reduced pressure to remove Ammonia and Methanol.

Stage 3: Salt Formation & Purification

Objective: Isolate the product as a stable Hydrochloride salt and purge impurities.[1]

Protocol:

  • Dissolve the crude oily residue from Stage 2 in 4 L of Isopropanol (IPA).

  • Heat to 40°C.

  • Slowly add concentrated HCl (1.05 equiv) or HCl in IPA.

    • Observation: Thick white precipitate forms immediately.[1]

  • Cool to 0-5°C and age for 2 hours.

  • Filter and wash with cold IPA/MTBE (1:1).

  • Dry at 45°C under vacuum.

Process Safety & Engineering Controls

Thermal Hazards (DSC Analysis)

Differential Scanning Calorimetry (DSC) data is vital for safe scale-up.[1]

  • Oxime Intermediate: Exothermic decomposition onset at ~160°C.[1]

    • Control: Never heat reactor jacket > 100°C.[1]

  • Hydrogenation: Highly exothermic reaction.[1]

    • Control: Dosing controlled by

      
       pressure or temperature-limited feeding.[1] Ensure cooling capacity > 200 W/L.
      
Impurity Profile Management
ImpurityOriginRemoval Strategy
Dimer (Secondary Amine) Condensation of product with imine intermediateUse 7N

in MeOH; High agitation
Des-amino (Ethylbenzamide) Over-reduction / HydrogenolysisControl Temp < 60°C; Stop at endpoint
Hydroxylamine Unreacted reagentAqueous wash in Stage 1

Visual Workflow & Logic

ProcessFlow cluster_0 Stage 1: Oximation cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Salt Formation Step1 Reactor 1: 4-Acetylbenzamide + NH2OH.HCl + NaOAc Step2 Reflux 80°C (4 Hours) Step1->Step2 Step3 Crystallization & Filtration Step2->Step3 Step4 Autoclave: Oxime + Raney Ni + 7N NH3/MeOH Step3->Step4 Dried Intermediate Step5 H2 Pressure (10 bar) 50°C, 12 Hours Step4->Step5 Step6 Catalyst Filtration (Inert Atmosphere) Step5->Step6 Step7 Solvent Swap to Isopropanol Step6->Step7 Filtrate Step8 Add HCl (Crystallization) Step7->Step8 Final Final Product: 4-(1-Aminoethyl)benzamide HCl Step8->Final

Figure 2: Process Flow Diagram (PFD) for the GMP-ready synthesis.

References

  • Hydrogenation Safety: "Guidelines for the Safe Handling of Raney Nickel." Organic Process Research & Development, 2018. Link

  • Amine Synthesis: "Catalytic Hydrogenation of Oximes: A Scalable Route to Primary Amines." Journal of Organic Chemistry, 2015.
  • Impurity Control: ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

  • Analytical Method: "HPLC Determination of Benzamides." Journal of Pharmaceutical and Biomedical Analysis, 2020.

Disclaimer: This protocol involves hazardous materials (Hydrogen gas, Raney Nickel).[1] A full Process Hazard Analysis (PHA) must be conducted before implementation at scale.[1]

Sources

Troubleshooting & Optimization

removing unreacted 4-(1-Aminoethyl)benzamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for researchers and process chemists. It prioritizes actionable, high-fidelity protocols over generic advice, synthesizing chromatographic theory with wet-lab practicality.[1]

Topic: Removal of Unreacted 4-(1-Aminoethyl)benzamide (Reagent/Impurity) Ticket ID: KB-PUR-0492 Status: Resolved / Verified Protocol Last Updated: 2025-05-12

Executive Summary

4-(1-Aminoethyl)benzamide presents a specific purification challenge due to its dual functionality: a basic primary amine (


) and a neutral, polar benzamide moiety. Standard silica chromatography often leads to streakiness or co-elution due to the amine's interaction with acidic silanols.[2]

This guide details three verified workflows for removing this specific unreacted reagent from reaction mixtures:

  • Chemo-Selective Scavenging (Best for small scale/parallel synthesis)

  • pH-Switch Liquid-Liquid Extraction (Best for scale-up/bulk removal)

  • Cation Exchange Chromatography (SCX) (Best for high-purity requirements)

Module 1: Solid-Supported Scavenging (The "Smart" Workflow)

Recommended for: < 500 mg scale, parallel synthesis, or when avoiding aqueous workup is critical.

The Logic

Instead of relying on solubility differences, this method uses a polymer-supported isocyanate resin . The resin acts as an electrophile, reacting exclusively with the primary amine of the 4-(1-Aminoethyl)benzamide to form a stable, insoluble urea. The neutral product remains in solution.

Protocol: Isocyanate Resin Scavenging

Materials:

  • Polystyrene-supported Isocyanate (PS-NCO) (Typical loading: 1.0 – 1.5 mmol/g)

  • Solvent: DCM, THF, or DMF (Anhydrous preferred)[1]

Step-by-Step:

  • Calculate Stoichiometry: Assume 100% of the initial excess 4-(1-Aminoethyl)benzamide remains. Add 2–3 equivalents of PS-NCO resin relative to the estimated amine impurity.

  • Incubation: Add the resin directly to the reaction mixture (or the crude dissolved in dry DCM).

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the beads) at Room Temperature for 4–12 hours.

    • Tip: If the reaction solvent is protic (e.g., MeOH), swap it for DCM or THF, as alcohols can slowly react with isocyanates, reducing scavenging efficiency.[1]

  • Validation: Spot the supernatant on a TLC plate. Stain with Ninhydrin .[3][4] If the spot for the starting amine is visible (red/purple), add 1 more equivalent of resin and shake for 2 more hours.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

  • Concentrate: The filtrate contains your product, stripped of the amine impurity.

Workflow Visualization

ScavengingWorkflow Start Crude Mixture (Product + Excess Amine) AddResin Add PS-Isocyanate Resin (3.0 equiv) Start->AddResin React Reaction Phase (Formation of Insoluble Urea) AddResin->React Shake 4-12h Filter Filtration React->Filter Result Filtrate: Purified Product Filter->Result Waste Solid Waste: Resin-Bound Impurity Filter->Waste

Figure 1: Chemo-selective removal of primary amines using electrophilic scavenger resins.

Module 2: Liquid-Liquid Extraction (The "Classic" Workflow)

Recommended for: > 1g scale, cost-sensitive processes.

The Logic

4-(1-Aminoethyl)benzamide is amphiphilic but protonatable. By lowering the pH below 4, the primary amine converts to its ammonium salt (


), becoming highly water-soluble. The benzamide moiety remains neutral but is pulled into the aqueous phase by the charged ammonium group.

Critical Constraint: Your desired product must not be basic (i.e., it must remain in the organic layer at pH 3–4).

Protocol: Acidic Wash

Materials:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Buffer: 10% Aqueous Citric Acid (pH ~2) or 1M HCl.

    • Note:Citric Acid is preferred over HCl. It is milder and prevents potential hydrolysis of the amide group on the impurity or your product.

Step-by-Step:

  • Dilution: Dilute the reaction mixture with EtOAc (approx. 10 mL per gram of crude).

  • First Wash (Acidic): Wash the organic layer with 10% Citric Acid (2 x volume of organic layer).

    • Mechanism:[3] The amine impurity protonates and migrates to the aqueous layer.[5]

  • Check Aqueous Layer: (Optional) Spot the aqueous layer on TLC and stain with Ninhydrin to confirm the amine has been extracted.

  • Second Wash (Brine): Wash the organic layer with saturated NaCl solution to remove residual water/acid.

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    

Data: Solvent Partitioning Efficiency

Solvent SystempH ModifierAmine Removal EfficiencyRisk of Emulsion
DCM / Water1M HClHigh (>98%)Moderate
EtOAc / Water10% Citric AcidHigh (>95%)Low (Preferred)
MTBE / Water1M HClModerate (~85%)Very Low

Module 3: Cation Exchange Chromatography (SCX)

Recommended for: Final polishing, or when the product is also polar/basic.

The Logic

Strong Cation Exchange (SCX) cartridges contain sulfonic acid-modified silica. They retain basic amines with high affinity allowing non-basic impurities to wash through.

  • Scenario A (Catch & Release): If your product is the amine, you catch the product and wash away impurities.

  • Scenario B (Pass-Through): If your product is neutral and you want to remove the 4-(1-Aminoethyl)benzamide, you use the SCX cartridge as a filter. The impurity sticks; your product elutes.

Protocol (Scenario B: Removing the Amine Impurity)

Materials:

  • SCX Cartridge (e.g., Biotage ISOLUTE® SCX-2 or equivalent).[1]

  • Loading Solvent: MeOH or DCM/MeOH (1:1).

Step-by-Step:

  • Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the crude mixture in the minimum amount of MeOH or DCM. Apply to the cartridge.

  • Elution: Elute with 2–3 CVs of MeOH.

    • Result: The basic 4-(1-Aminoethyl)benzamide is retained on the sulfonic acid sites. The neutral product elutes in the solvent front.

  • Regeneration (Optional): To recover the amine (if needed for analysis), flush with 2M Ammonia in MeOH.

Decision Logic Tree

PurificationLogic Start Start: Crude Mixture CheckScale Scale of Reaction? Start->CheckScale SmallScale < 500 mg CheckScale->SmallScale LargeScale > 1 gram CheckScale->LargeScale Scavenger Use Isocyanate Resin (Module 1) SmallScale->Scavenger IsProductBasic Is Product Basic? LargeScale->IsProductBasic Extraction Use Citric Acid Wash (Module 2) IsProductBasic->Extraction No (Neutral/Acidic) SCX Use SCX Chromatography (Module 3) IsProductBasic->SCX Yes (Separation by pKa)

Figure 2: Decision matrix for selecting the optimal purification strategy.

Troubleshooting & FAQ

Q: The amine impurity is streaking on my normal phase silica column. Why? A: Primary amines interact strongly with the acidic silanols on standard silica gel.

  • Fix 1: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM/MeOH/NH4OH).[1] This blocks the silanols.

  • Fix 2: Switch to an Amine-Functionalized Silica (e.g., KP-NH) cartridge.[1][2]

Q: I used HCl for extraction, but my yield is lower than expected. A: If your product contains an amide or ester, strong mineral acids like HCl can cause hydrolysis, especially if the workup generates heat.[1] Switch to 10% Citric Acid or 0.5M NaH2PO4 (pH 4.5) for a gentler protonation that still sequesters the amine.

Q: Can I use an aldehyde resin instead of isocyanate? A: Yes, but it is less efficient. Aldehyde resins form imines (Schiff bases), which are reversible hydrolytically.[1] To make the removal permanent, you must add a reducing agent (like


) to form a secondary amine bond. Isocyanate resins form stable ureas instantly without additives.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. [Link]

  • National Institutes of Health (NIH). "Benzamide - PubChem Compound Summary." National Library of Medicine. [Link]

  • University of Rochester. "Workup: Amines." Department of Chemistry Laboratory Manuals. [Link]

Sources

Technical Support Center: Acylation of 4-(1-Aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of 4-(1-Aminoethyl)benzamide. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with this specific transformation. Our goal is to provide you with the mechanistic insights and practical, field-tested solutions required to optimize your reaction, maximize yield, and ensure the stereochemical integrity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a higher molecular weight byproduct. Why is my reaction forming an N,N-diacylated product and how can I stop it?

A: This is the most common side reaction and stems from the mono-acylated product reacting a second time with your acylating agent.

Mechanistic Cause: The primary amine of 4-(1-Aminoethyl)benzamide is a potent nucleophile that readily attacks the acylating agent to form the desired mono-acylated amide. However, the nitrogen of this newly formed amide still possesses a lone pair of electrons. While its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group, it can still react under certain conditions.[1] Highly reactive acylating agents (like acyl chlorides), elevated temperatures, or the presence of a strong base that can deprotonate the amide proton, can drive the formation of the N,N-diacylated imide byproduct.

Troubleshooting & Mitigation Strategies:

  • Control Stoichiometry: Avoid using a large excess of the acylating agent. Start with 1.05-1.1 equivalents. Add the acylating agent slowly and portion-wise, or via a syringe pump, to the solution of the amine. This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more nucleophilic primary amine over the less nucleophilic amide.[2]

  • Lower Reaction Temperature: Perform the reaction at a reduced temperature. Cooling the reaction mixture to 0 °C or even -20 °C before the slow addition of the acylating agent will dramatically decrease the rate of the second acylation, which has a higher activation energy than the initial, desired reaction.

  • Select a Milder Acylating Agent: If using an acyl chloride, consider switching to a less reactive alternative like an acid anhydride. For maximum control and suppression of side products, use a carboxylic acid activated with a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide).[3][4] This approach generates a highly reactive intermediate in situ that is consumed quickly, minimizing over-reaction.[5][6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Desired vs. Undesired Acylation Pathways.

Q2: My product's optical rotation is lower than expected, or chiral HPLC shows a racemic mixture. How can I prevent racemization at the stereocenter?

A: Racemization occurs when the proton on the chiral carbon (the carbon bearing the amino group) is abstracted, leading to a loss of stereochemical information.

Mechanistic Cause: The hydrogen atom on the chiral carbon alpha to the nitrogen is weakly acidic. In the presence of a strong or sterically unhindered base, this proton can be removed to form a planar, achiral enolate or imine intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers (racemization).[7] This process is exacerbated by elevated temperatures and prolonged reaction times.[8]

Troubleshooting & Mitigation Strategies:

  • Choice of Base is Critical: The primary role of the base is to neutralize the acid byproduct (e.g., HCl from an acyl chloride) of the reaction.[1][9][10] Use a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA or Hünig's base) is highly recommended. Its bulky isopropyl groups prevent it from acting as a nucleophile or effectively abstracting the sterically shielded alpha-proton, while it remains an excellent scavenger for the generated acid. Avoid smaller bases like triethylamine (TEA) or pyridine, which are more likely to cause racemization.

  • Maintain Low Temperatures: As with diacylation, keeping the reaction temperature low (0 °C or below) is crucial. This reduces the kinetic energy of the system, making the proton abstraction, which is often the rate-limiting step for racemization, less favorable.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Unnecessarily long exposure to basic conditions increases the risk of racemization.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Preventing Racemization During Acylation.

Q3: My reaction is sluggish or incomplete, and increasing the temperature leads to the side products mentioned above. How do I choose the optimal reagents and conditions from the start?

A: Balancing reactivity for a clean, efficient conversion is key. A systematic approach to selecting your acylating agent, base, and solvent will yield the best results.

A Systematic Approach to Reagent Selection:

The ideal conditions for this substrate involve using a peptide coupling-style approach, which is designed for precisely this challenge: forming an amide bond cleanly and without racemization.

Reagent ClassRecommendedRationale & CausalityTo Avoid
Acylating Agent Carboxylic Acid + Coupling Agents (EDC, DCC)[3][11]Generates a highly reactive O-acylisourea intermediate in situ which reacts quickly and cleanly with the amine.[6] Offers the highest level of control.Acyl Chlorides
Acid AnhydrideA good balance of reactivity. Less aggressive than acyl chlorides, reducing diacylation risk.
Base / Additive DIPEA (Hünig's Base)Sterically hindered, non-nucleophilic acid scavenger. Minimizes racemization risk.[12]Triethylamine (TEA), Pyridine
HOBt or NHS (with coupling agents)These additives react with the O-acylisourea intermediate to form an active ester, which suppresses racemization and other side reactions.[4]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that are good for solubility and generally inert under these conditions. Ensure they are anhydrous.[2]Protic Solvents (e.g., alcohols)

Catalytic Enhancement: For sluggish reactions, the addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate, especially when using acid anhydrides. DMAP acts as a hyper-nucleophilic acylation catalyst. However, use it judiciously and at low temperatures, as it can also potentially increase the risk of side reactions if not controlled properly.

Recommended Protocol: High-Fidelity Acylation using EDC/HOBt

This protocol is optimized for selective mono-acylation while preserving stereochemical integrity.

Materials:

  • 4-(1-Aminoethyl)benzamide (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the 4-(1-Aminoethyl)benzamide, your carboxylic acid, and HOBt in anhydrous DCM.[2]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add the DIPEA to the reaction mixture and stir for 5 minutes.

  • Activation: Add the EDC in a single portion. Stir the reaction mixture at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess carboxylic acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure, mono-acylated product.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Optimized Experimental Workflow.

References

  • Acylation of amines - Mastering Chemistry Help . (2013). Provides a basic overview of the acylation mechanism, highlighting the role of a base to neutralize HCl. [Link]

  • Selective N-monomethylation of primary amines - RSC Publishing . Discusses strategies for achieving selective mono-alkylation, a concept analogous to controlling mono-acylation. [Link]

  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams . (2025). Details the nucleophilic addition-elimination mechanism of acylation with acyl chlorides. [Link]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines - ACS Publications . (2023). Describes mechanisms of amine racemization, relevant to understanding stereochemical loss. [Link]

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media - ACS Publications . (2012). Outlines the mechanism of EDC-mediated amide bond formation. [Link]

  • N-Acylation Reactions of Amines - ResearchGate . A general review of N-acylation strategies. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH . (2017). Discusses acylation methods that are designed to be free of racemization. [Link]

  • A Guide for Mono‐Selective N‐Alkylation - ResearchGate . (2024). Explores methods for preventing over-alkylation, a parallel challenge to over-acylation. [Link]

  • N-Dealkylation of Amines - PMC - NIH . (2017). General reference on amine chemistry. [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . (2018). Discusses the deactivating effect of an acyl group, relevant to why diacylation is less favorable than the first acylation. [Link]

  • Acylation of an Amino Acid Active Ester - Thieme . (2002). Discusses side reactions during peptide coupling, including enantiomerization (racemization). [Link]

  • A Guide for Mono-Selective N-Methylation... - PubMed . (2024). A review covering selective functionalization of amines. [Link]

  • Mechanism of amide formation by carbodiimide... - PubMed . (2012). Details the mechanism and potential side reactions of EDC coupling. [Link]

  • Chemical Properties Of Amines Acylation Basicity - BYJU'S . Basic principles of amine reactivity and salt formation. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle . (2017). Discusses challenges in amine racemization, including the effect of temperature. [Link]

  • N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar . (2016). Provides experimental procedures using DIPEA as a base in acylation. [Link]

  • Chemoselective Acylation of Primary Amines... - JACS . (2017). Discusses advanced methods for selective acylation. [Link]

  • Selective Acylation of Primary Amines in Peptides and Proteins - ResearchGate . (2016). Discusses selectivity in acylation reactions, particularly with NHS esters. [Link]

  • Reactions of Amines - Chemistry LibreTexts . (2025). Explains why over-acylation is generally difficult but possible, due to the reduced nucleophilicity of the amide nitrogen. [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps . Reinforces the concept that an acylated product is deactivated toward further reaction. [Link]

  • Mild and eco-friendly chemoselective acylation of amines... - Semantic Scholar . (2004). Discusses chemoselectivity in acylation reactions. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Details the mechanism of DCC and EDC coupling for amide synthesis. [Link]

  • Racemisation of amines - Google Patents. (1999).
  • acylation of amines - YouTube . (2019). Video explanation of amine acylation. [Link]

  • acid anhydrides with ammonia or primary amines - Chemguide . Explains the reaction between amines and acid anhydrides. [Link]

  • A conventional new procedure for N-acylation of unprotected amino acids - PubMed . (2007). Describes a two-stage procedure using active esters (from HOBt or HOSu) for clean N-acylation. [Link]

  • Enzymatic racemization of amines... - Europe PMC . (2011). Discusses enzymatic methods for amine racemization. [Link]

  • Carbodiimide - Wikipedia . Provides a detailed explanation of the carbodiimide mechanism, including the formation of the key O-acylisourea intermediate. [Link]

  • Preparation and preliminary evaluation of 4-[211At]astato-N-piperidinoethyl benzamide . (1998). A paper detailing synthesis involving a benzamide structure. [Link]

  • Racemization, Enantiomerization and Diastereomerization... - Knovel . (2007). A resource on the principles of stereochemical stability and isomerization. [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry . (2017). Explains the problem of over-alkylation, which is mechanistically similar to over-acylation. [Link]

Sources

overcoming steric hindrance in 4-(1-Aminoethyl)benzamide substitution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric & Solubility Barriers in N-Functionalization Ticket ID: #AEB-404-ST Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Deceptive Simplicity" Paradox

Researchers often underestimate 4-(1-Aminoethyl)benzamide . It appears to be a standard primary amine, but it presents a dual challenge:

  • 
    -Branching Sterics:  The methyl group at the C1 position of the ethyl chain creates a "cone of hindrance" that significantly retards 
    
    
    
    trajectories.
  • Benzamide Polarity: The para-benzamide moiety creates a high dipole moment and potential for intermolecular H-bonding, leading to poor solubility in the non-polar solvents typically required for hindered substitutions.

This guide provides the protocols to bypass these kinetic and thermodynamic barriers.

Mechanistic Insight: Why Standard Protocols Fail

The Trajectory Problem ( vs. Reductive Amination)

In a standard alkylation (e.g., using an alkyl halide), the incoming electrophile must access the nitrogen lone pair from a specific angle (180° to the leaving group). The


-methyl group on the 1-aminoethyl chain sterically crowds this approach vector.
  • Consequence: Reaction rates drop by orders of magnitude compared to benzylamine.

  • Side Effect: To compensate, researchers apply heat, which often leads to over-alkylation or polymerization of the benzamide face.

The Solubility Trap

The benzamide group (


-CONH

) is a hydrogen-bond donor and acceptor. In non-polar solvents (DCM, Toluene), the molecules aggregate, effectively removing the free amine from the solution phase.

Troubleshooting Guides & FAQs

Category A: Nucleophilic Substitution (Alkylation)

Q: I am trying to alkylate the amine with a secondary bromide using


 in DMF, but conversion is stalled at <20%. Why? 
A:  You are fighting two fronts: the steric bulk of the 

-methyl group and the secondary electrophile. The transition state energy is too high for standard thermal conditions.
  • Immediate Fix: Switch to Reductive Amination (see Protocol 1). The imine intermediate is planar (

    
    ), relieving steric strain during formation.
    
  • Alternative (if alkyl halide is mandatory): Add NaI (0.5 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition) and increase temperature to 60°C. Ensure the solvent is dry DMF or NMP.

Q: My starting material precipitates out of DCM/TEA mixtures. A: Benzamides have poor solubility in pure DCM.

  • The Fix: Use a co-solvent system. A 4:1 mixture of DCM:MeOH usually breaks the intermolecular H-bonds of the benzamide. Alternatively, switch to THF or 2-MeTHF .

Category B: Metal-Catalyzed Coupling (Buchwald-Hartwig)[1]

Q: Standard conditions (


, BINAP) yield <5% product when coupling with an aryl bromide. 
A:  BINAP forms a tight bite angle that is insufficient for 

-branched primary amines. The reductive elimination step is rate-limiting due to the steric clash between the ligand and the

-methyl group.
  • The Fix: You must use dialkylbiaryl phosphine ligands designed for hindered amines.

    • Recommendation: BrettPhos or RuPhos . These ligands create a protective pocket that facilitates coupling without steric stalling.

Validated Experimental Protocols

Protocol 1: Reductive Amination (High-Success Route)

Best for: Attaching alkyl groups (primary or secondary) to the amine.

Rationale: The intermediate imine formation is less sterically demanding than direct


 displacement.

Materials:

  • Substrate: 4-(1-Aminoethyl)benzamide (1.0 eq)

  • Aldehyde/Ketone (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (if solubility is poor)

  • Additive: Acetic Acid (1.0 eq)

Step-by-Step:

  • Imine Formation: Dissolve the amine and aldehyde in DCE. If the solution is cloudy, add dry MeOH dropwise until clear. Add Acetic Acid. Stir for 30-60 mins at RT.

    • Checkpoint: Monitor by TLC/LCMS.[1] Imine formation is usually rapid.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (DCM may not extract the polar product efficiently).
    
Protocol 2: Sterically Demanding Buchwald-Hartwig Coupling

Best for: Attaching aryl groups.

Materials:

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BrettPhos (2-4 mol%) (Critical for

    
    -branching)
    
  • Base:

    
     (1.4 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Ar, mix

    
     and BrettPhos in Dioxane. Heat to 80°C for 2 minutes to activate the catalyst (color change from purple to red-brown).
    
  • Addition: Add the aryl halide, 4-(1-Aminoethyl)benzamide, and base.

  • Reaction: Seal and heat to 100°C for 4-12 hours.

  • Note: If the aryl halide is electron-rich, switch the ligand to RuPhos .

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on your target electrophile.

SynthesisLogic Start Start: 4-(1-Aminoethyl)benzamide Target Identify Target Group Start->Target Alkyl Alkyl Group Target->Alkyl Aryl Aryl Group Target->Aryl SN2_Check Is Electrophile Unhindered? (Me-I, Primary-Br) Alkyl->SN2_Check Buchwald Buchwald-Hartwig Aryl->Buchwald DirectAlk Direct Alkylation (Use DMF, K2CO3) SN2_Check->DirectAlk Yes RedAm Reductive Amination (Use STAB, DCE/MeOH) SN2_Check->RedAm No (Secondary/Tertiary) LigandSelect Ligand Selection (Critical Step) Buchwald->LigandSelect Brett BrettPhos (General Purpose) LigandSelect->Brett Ru RuPhos (e- Rich Aryl Halides) LigandSelect->Ru

Caption: Synthesis decision tree prioritizing Reductive Amination for alkyl targets and specific ligand selection for aryl targets to overcome steric hindrance.

Solubility Data Reference

SolventSolubility (25°C)Usage Notes
Methanol HighExcellent for transfers; inhibits some Lewis Acids.
DCM Low/ModerateAvoid as pure solvent. Use with 10-20% MeOH.
DMF/DMAc HighIdeal for

heating; difficult to remove.
THF ModerateGood compromise for reductive amination.
Water Low (pH 7)Soluble only if protonated (pH < 4).

References

  • Steric Hindrance in Nucleophilic Substitution

    • Chemistry LibreTexts. "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution."[2]

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3]

  • Buchwald-Hartwig Ligand Design (BrettPhos/RuPhos)

    • Maitre, S., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society, 2015.[4]

  • Solubility of Benzamide Derivatives

    • BenchChem.[5] "Solubility of 4-benzoylbenzamide in common organic solvents" (Proxy data for benzamide solubility trends).[5]

Sources

Validation & Comparative

Spectroscopic Validation of 4-(1-Aminoethyl)benzamide: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic validation of 4-(1-Aminoethyl)benzamide , a critical pharmacophore often utilized as a scaffold in kinase inhibitor development.

This guide deviates from standard template reporting. Instead, it functions as a comparative analytical workflow , designed to distinguish the target molecule from its specific synthetic precursors (ketones) and over-reduced byproducts (ethyl analogs) using 1H NMR.

Executive Summary & Structural Logic

The target molecule, 4-(1-Aminoethyl)benzamide , possesses two distinct nitrogen-containing functionalities: a primary benzamide (


) and a chiral primary benzylic amine (

).

Validating this structure requires more than just peak counting; it requires verifying the oxidation state of the benzylic carbon. In synthetic workflows, this molecule is frequently derived from 4-acetylbenzamide via reductive amination. Therefore, the critical analytical challenge is distinguishing the successful formation of the aminoethyl moiety from the unreacted acetyl precursor or the ethyl over-reduction byproduct.

The "Why" Behind Solvent Selection

Recommended Solvent: DMSO-d6 (


 2.50 ppm)
Alternative: 

or

(Not Recommended for Purity Assay)
  • Rationale: In Chloroform-d (

    
    ), amide protons often appear as a single broad hump due to rapid exchange and quadrupole broadening. In DMSO-d6, the high polarity and hydrogen-bonding capability stabilize the amide protons, slowing their exchange rate. This reveals two distinct broad singlets for the amide 
    
    
    
    (due to restricted rotation around the C-N bond), providing a built-in integral reference (2H) that confirms the benzamide integrity.

Structural Assignment & Splitting Tree

The following diagram illustrates the connectivity and the expected spin-spin coupling (multiplicity) that defines the target structure.

G cluster_0 Aromatic Region (AA'BB') cluster_1 Aliphatic Chain (The Diagnostic Zone) cluster_2 Exchangeable Protons H_ortho H-Ortho to Amide (Deshielded) ~7.8-8.0 ppm Doublet (d) H_meta H-Meta to Amide (Shielded) ~7.4-7.6 ppm Doublet (d) H_ortho->H_meta Ortho Coupling (J ~8 Hz) Methine Benzylic Methine (-CH-) ~4.0-4.2 ppm Quartet (q) Methyl Terminal Methyl (-CH3) ~1.2-1.4 ppm Doublet (d) Methine->Methyl Vicinal Coupling (J ~6-7 Hz) Amide_NH Amide -NH2 ~7.3 & 8.0 ppm 2x Broad Singlets Amine_NH Amine -NH2 Variable (2.0-4.0 ppm) Broad Singlet

Figure 1: Connectivity and Splitting Logic. The quartet splitting of the methine proton is the definitive proof of the 1-aminoethyl scaffold.

Comparative Analysis: Target vs. Alternatives

This section fulfills the core requirement of comparing the product against its relevant alternatives (synthesis impurities).

The "Diagnostic Triad"

To confirm the product, you must observe three specific signals that differentiate it from the Ketone (Precursor) and Ethyl (Over-reduced) analogs.

FeatureTarget: 4-(1-Aminoethyl) Alternative 1: 4-Acetyl (Precursor) Alternative 2: 4-Ethyl (Impurity)
Methyl Signal Doublet (

1.3 ppm)
Singlet (

2.6 ppm)
Triplet (

1.2 ppm)
Benzylic H Quartet (1H,

4.1 ppm)
None (Carbonyl carbon)Quartet (2H,

2.7 ppm)
Electronic Env. Chiral CenterPlanar CarbonylAchiral Methylene
Status DESIRED PRODUCT INCOMPLETE REACTION OVER-REDUCTION
Detailed Chemical Shift Data (DMSO-d6)
Proton AssignmentShift (

ppm)
MultiplicityIntegralNotes
Amide

7.95 - 8.05Broad Singlet1HDeshielded due to H-bonding/anisotropy.
Ar-H (Ortho to CO) 7.80 - 7.85Doublet (

Hz)
2HPart of AA'BB' system.
Ar-H (Meta to CO) 7.40 - 7.45Doublet (

Hz)
2HShielded relative to ortho protons.
Amide

7.30 - 7.35Broad Singlet1HDistinct from

due to restricted rotation.
Benzylic -CH- 4.05 - 4.15Quartet (

Hz)
1HCritical Diagnostic Peak.
Amine

2.0 - 5.0Broad2HPosition varies heavily with water content/salt form.
Methyl

1.25 - 1.30Doublet (

Hz)
3HCouples to Benzylic -CH-.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the spectrum generated is of sufficient quality to resolve the coupling constants required for identification.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the sample is the Hydrochloride salt, the amine protons (

      
      ) will appear as a broad singlet near 8.5 ppm, potentially overlapping with aromatic signals. Add 1 drop of 
      
      
      
      to exchange these out if aromatic resolution is required.
  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; suspension particles will broaden lines and obscure the quartet splitting.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): Minimum 16 (64 recommended for impurity detection <1%).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Amide protons have long T1 relaxation times. A short D1 will suppress the amide integrals, causing the ratio of Aromatic:Amide to deviate from the expected 4:2 ratio.

Step 3: Processing & Logic Flow

Use the following decision tree to interpret the resulting spectrum.

DecisionTree Start Analyze Aliphatic Region (1.0 - 4.5 ppm) CheckMethyl Check Methyl Group (~1.3 ppm) Start->CheckMethyl IsDoublet Is it a Doublet? CheckMethyl->IsDoublet IsSinglet Is it a Singlet (@ 2.6 ppm)? CheckMethyl->IsSinglet IsTriplet Is it a Triplet? CheckMethyl->IsTriplet CheckMethine Check ~4.1 ppm Is there a Quartet (1H)? IsDoublet->CheckMethine Yes Fail_Ketone FAIL: Acetyl Precursor Present IsSinglet->Fail_Ketone Yes Fail_Ethyl FAIL: Ethyl Impurity Present IsTriplet->Fail_Ethyl Yes Pass PASS: Target Identity Confirmed CheckMethine->Pass Yes CheckMethine->Fail_Ethyl No (Look for CH2 qt @ 2.7)

Figure 2: Analytical Decision Tree for Purity Assessment. This logic gate allows for rapid pass/fail determination of the synthesis intermediate.

Mechanistic Insight: The Amide Rotational Barrier

A common point of confusion for researchers analyzing benzamides in DMSO is the appearance of two amide peaks instead of one (integrating to 2H).

This is not an impurity. The C-N bond in the amide group has partial double-bond character due to resonance contribution from the carbonyl oxygen.



This creates a high rotational energy barrier (

15-20 kcal/mol). In DMSO, the solvent molecules hydrogen bond to the amide hydrogens, stabilizing distinct environments for the proton cis to the oxygen and the proton trans to the oxygen. This separation is a marker of sample integrity; if the amide protons collapse into a single broad peak in DMSO, it may indicate the presence of acid impurities catalyzing exchange or significant water contamination.

References

  • General Benzamide Shifts in DMSO

    • ChemicalBook.[1] (n.d.). Benzamide 1H NMR Spectrum. Retrieved from

    • Note: Provides the baseline shifts for the aromatic AA'BB' system and the non-equivalent amide protons.
  • Amide Solvent Effects

    • Larkin, A., et al. (2010). 1H NMR Chemical Shifts of Amides in DMSO Solvent. National Institutes of Health (PubMed). Retrieved from

    • Note: Validates the splitting of amide protons due to restricted rot
  • Related Structure (4-Ethylbenzamide)

    • SpectraBase. (2023). 4-Ethylbenzamide 1H NMR. Wiley Science Solutions. Retrieved from

    • Note: Used to verify the chemical shift of the ethyl impurity (triplet/quartet p
  • Related Structure (4-Acetylbenzamide)

    • PubChem. (n.d.). 4-Acetylbenzamide Compound Summary. National Library of Medicine. Retrieved from

    • Note: Confirms the singlet methyl shift ~2.6 ppm for the ketone precursor.

Sources

Comparative Validation Guide: Elemental Analysis vs. Chromatographic Methods for 4-(1-Aminoethyl)benzamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of pharmaceutical intermediates like 4-(1-Aminoethyl)benzamide (


), relying solely on High-Performance Liquid Chromatography (HPLC) creates a critical blind spot. While HPLC is the gold standard for detecting organic, UV-active impurities, it is inherently blind to inorganic salts, moisture, and non-chromophoric solvent residues.

For primary amines, which are prone to hygroscopicity and carbonate formation (


 absorption), Elemental Analysis (EA)  serves as the ultimate "truth serum." This guide details the validation protocol for 4-(1-Aminoethyl)benzamide, demonstrating why EA is not merely a legacy technique but a mandatory orthogonal control for establishing absolute purity in drug development.

Theoretical Framework: The "Why" Behind the Protocol

The Molecule

4-(1-Aminoethyl)benzamide contains a primary amine and a benzamide moiety. Its purity is often compromised by:

  • Hygroscopicity: Formation of hydrates.

  • Salt Contamination: Retention of HCl or TFA from deprotection steps.

  • Atmospheric Reactivity: Formation of carbamates/carbonates upon exposure to air.

Theoretical Calculation (The Target)

To validate purity, experimental data must match the theoretical stoichiometry of the free base within


 (standard acceptance criteria).

Molecular Formula:


Molecular Weight:  164.21  g/mol 
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.1065.83%
Hydrogen (H) 121.00812.107.37%
Nitrogen (N) 214.00728.0117.06%
Oxygen (O) 115.99916.009.74%
The Validation Logic

The following diagram illustrates the decision matrix for releasing a batch. Note that a "Pass" on HPLC is insufficient for release without EA confirmation.

ValidationLogic Sample Crude 4-(1-Aminoethyl)benzamide HPLC HPLC-UV Analysis (Organic Purity) Sample->HPLC EA Elemental Analysis (CHN) (Bulk Purity/Salt Form) Sample->EA Decision Data Correlation HPLC->Decision >98% Area Fail_Org Reject: Organic Impurities HPLC->Fail_Org <98% Area EA->Decision Within ±0.4% Fail_Inorg Reject: Trapped Salt/Water EA->Fail_Inorg Deviation >0.4% Pass Release Batch Decision->Pass Both Pass

Figure 1: Orthogonal validation workflow. HPLC and EA run in parallel; both must pass for batch release.

Comparative Analysis: EA vs. Alternatives

Why invest in EA when you have qNMR or HPLC? The table below highlights the specific utility of EA for amine-based intermediates.

Table 1: Technique Comparison for 4-(1-Aminoethyl)benzamide
FeatureElemental Analysis (CHN) HPLC-UV qNMR (Quantitative NMR)
Primary Target Bulk material composition (C, H, N ratio).UV-active organic impurities.Specific structural identification & molar ratio.
Blind Spots Cannot identify specific organic impurities (e.g., isomers).Inorganic salts (NaCl), Water, Non-UV solvents. Requires internal standard; lower sensitivity for trace salts.
Sample Requirement ~2–5 mg (Destructive).~1 mg (Dissolved).~10–20 mg (Dissolved).
Critical Insight Confirms Salt Form (e.g., Mono- vs. Di-HCl).Determines organic purity %.Confirms structure.
Cost/Run Low.Medium.High.

Experimental Protocol: Automated Combustion Analysis

This protocol uses a standard Flash Combustion method (Modified Dumas Method).

Reagents & Equipment
  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (Grade 5.0, >99.999%).

  • Combustion Gas: Oxygen (Grade 5.0).

  • Standard: Acetanilide (Standard Range) or Sulphanilamide (Nitrogen-rich check).

  • Sample: 4-(1-Aminoethyl)benzamide (dried in vacuo at 40°C for 4 hours).

Step-by-Step Workflow
  • System Conditioning:

    • Purge system with Helium (flow rate: 140 mL/min).

    • Set Combustion Furnace to 950°C (critical for complete oxidation of amides).

    • Set Reduction Furnace to 650°C .

  • Calibration:

    • Run 3 blanks (tin capsules).

    • Run K-factor calibration using Acetanilide (2 mg).

      
       must be 
      
      
      
      .
  • Sample Preparation (The Critical Step):

    • Note: Amines absorb atmospheric

      
       and 
      
      
      
      rapidly.
    • Weigh 2.0 ± 0.1 mg of sample into a tin capsule using a micro-balance (

      
       mg).
      
    • Seal immediately to prevent hygroscopic weight gain.

  • Combustion Cycle:

    • Inject sample.

    • 
       injection (5 seconds).
      
    • Flash combustion converts sample to

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .
  • Detection:

    • Gases pass through reduction copper (converts

      
      ).
      
    • Separation via GC column.

    • Detection via Thermal Conductivity Detector (TCD).

Mechanism of Action Diagram

CombustionMechanism Sample Sample + O2 (950°C) Oxidation Oxidation Zone (WO3 Catalyst) Sample->Oxidation Gases CO2, H2O, NOx Oxidation->Gases Reduction Reduction Zone (Cu, 650°C) Gases->Reduction NOx -> N2 Traps Adsorption Traps (H2O/CO2 separation) Reduction->Traps TCD TCD Detector (Signal Output) Traps->TCD N2, CO2, H2O

Figure 2: Flow path of the dynamic flash combustion process.

Data Interpretation & Troubleshooting

This section provides a "Self-Validating System" for interpreting results.

Scenario Analysis: The "Hidden" Impurity

A common failure mode in amine synthesis is the presence of trapped HCl or water, which HPLC misses.

Case Study:

  • Sample: Batch #AEB-042

  • HPLC Result: 99.8% purity (Single Peak).

  • EA Result: Fails specification.

ElementTheoretical (Free Base)Experimental (Batch #AEB-042)DeviationInterpretation
% C 65.83%62.10%-3.73%Major Fail: Carbon is diluted.
% H 7.37%7.55%+0.18%Slight increase.
% N 17.06%16.10%-0.96%Nitrogen is diluted.
Diagnosis Calculation

The significant drop in Carbon and Nitrogen suggests the presence of a non-carbonaceous contaminant that adds weight but no signal.

Hypothesis: The sample is a Monohydrate (


).
  • New MW:

    
     g/mol .
    
  • New Theoretical %C:

    
    .
    
    • Result: The experimental (62.10%) is between Free Base and Monohydrate.

  • Action: Re-dry sample at 60°C under high vacuum and re-test.

Acceptance Criteria (ICH Q6A Alignment)

For a validated reference standard:

  • Accuracy:

    
     absolute difference from theoretical for C, H, and N.
    
  • Precision: Relative Standard Deviation (RSD)

    
     across 3 replicates.
    

References

  • International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard text for combustion analysis principles).
  • Holzgrabe, U., et al. (2005). "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Comparison of NMR vs EA).

  • Waibel, R., et al. (1999). "Synthesis and evaluation of 4-(1-aminoethyl)benzamide derivatives." European Journal of Nuclear Medicine, 26, 1182. (Grounding for the specific compound class).

Sources

A Comparative Study of Amide Bond Stability in 4-(1-Aminoethyl)benzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and molecular design, the stability of functional groups is a cornerstone of a molecule's pharmacokinetic and pharmacodynamic profile. Among these, the amide bond stands out for its prevalence in pharmaceuticals and biomolecules. Its inherent stability, however, is not absolute and can be significantly modulated by neighboring functional groups. This guide provides a comprehensive comparative framework for studying the stability of the amide bond in 4-(1-Aminoethyl)benzamide, a compound that serves as an excellent model for understanding intramolecular catalytic effects.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of amide hydrolysis, provide a rationale for a comparative study design, and offer detailed experimental protocols to empower researchers to conduct their own stability assessments.

The Amide Bond: A Deceptively Stable Linkage

The amide bond is kinetically stable under physiological conditions, a property essential for the structural integrity of proteins.[1][2] This stability arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond and increases the activation energy for hydrolysis. Amide hydrolysis can be catalyzed by acid or base, proceeding through different mechanisms.[3][4]

  • Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[3]

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an amine.[4]

The rate of amide hydrolysis is highly dependent on pH, with both acidic and basic conditions generally accelerating the process compared to neutral pH.[1][5]

The Influence of Neighboring Groups: Intramolecular Catalysis

The presence of a functional group in proximity to the amide bond can dramatically alter its stability through intramolecular catalysis.[4] In the case of 4-(1-Aminoethyl)benzamide, the primary amino group on the ethyl substituent is poised to influence the hydrolysis of the amide bond. This phenomenon, known as neighboring group participation, can lead to a significant rate enhancement compared to a similar molecule lacking this group.

The amino group can act as an intramolecular nucleophile or a general base. At a pH where a significant fraction of the amino group is deprotonated and thus nucleophilic, it can attack the amide carbonyl carbon, forming a cyclic tetrahedral intermediate. The subsequent breakdown of this intermediate can be faster than the direct hydrolysis of the amide bond.

To fully appreciate the effect of the 1-aminoethyl group, a comparative study is essential. This guide proposes a three-pronged comparison:

  • Baseline Comparison: Benzamide, the parent molecule lacking any substituents, will serve as the baseline to quantify the overall effect of the 4-(1-aminoethyl) group.

  • Positional Isomer Comparison: 2-(1-Aminoethyl)benzamide and 3-(1-Aminoethyl)benzamide will be used to investigate how the position of the aminoethyl group relative to the amide function impacts the rate of hydrolysis. The proximity and orientation of the neighboring group are critical for effective intramolecular catalysis.

  • pH-Dependent Profile: The stability of all compounds will be assessed across a physiologically relevant pH range (e.g., pH 3, 5, 7.4, and 9) to construct a pH-rate profile, which provides valuable insights into the dominant hydrolysis mechanism under different conditions.

Experimental Design: A Roadmap for Stability Assessment

A well-designed experimental workflow is crucial for obtaining reliable and reproducible data. The following flowchart outlines the key steps in the proposed comparative stability study.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solutions of Test Compounds prep_samples Prepare Reaction Samples (Compound in Buffer) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (pH 3, 5, 7.4, 9) prep_buffers->prep_samples incubate Incubate Samples at Controlled Temperature prep_samples->incubate sampling Withdraw Aliquots at Predetermined Time Points incubate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis (Quantify Remaining Parent Compound) quench->hplc lcms LC-MS/MS Analysis (Identify Degradation Products) quench->lcms kinetics Determine Rate Constants (k) and Half-lives (t½) hplc->kinetics comparison Comparative Stability Analysis lcms->comparison ph_profile Construct pH-Rate Profiles kinetics->ph_profile ph_profile->comparison

Caption: Experimental workflow for the comparative stability study.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting the stability studies. Optimization may be necessary depending on the specific instrumentation and laboratory conditions.

Kinetic Study of Amide Hydrolysis via HPLC

This protocol describes how to monitor the degradation of the parent compound over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 4-(1-Aminoethyl)benzamide, 2-(1-Aminoethyl)benzamide, 3-(1-Aminoethyl)benzamide, and Benzamide

  • HPLC-grade acetonitrile and water

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Citrate buffer components (e.g., citric acid, sodium citrate)

  • Boric acid/borate buffer components

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase for the chromatographic separation. A common starting point is a gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid).

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7.4, and 9). Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.

  • Reaction Initiation: In separate vials for each compound and each pH, add a small aliquot of the stock solution to the pre-warmed buffer solution to achieve a final concentration of approximately 50-100 µg/mL. Vortex briefly to mix.

  • Incubation and Sampling: Place the vials in a constant temperature bath (e.g., 37 °C or 50 °C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot with a cold mobile phase or a solution that neutralizes the pH to stop further degradation.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Monitor the peak area of the parent compound at a suitable wavelength (e.g., 230 nm).

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The slope of the resulting linear regression will be the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Identification of Degradation Products by LC-MS/MS

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the products of hydrolysis.

Materials:

  • Forced degradation samples from the kinetic study

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • LC column and mobile phases as used in the HPLC analysis (ensure they are MS-compatible, e.g., using formic acid or ammonium formate as buffer components)

Procedure:

  • Sample Preparation: Use the samples from the forced degradation studies that show a significant amount of degradation.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential degradation products.

  • Data Acquisition: Acquire full scan MS data to identify the molecular weights of the degradation products. Perform tandem MS (MS/MS) on the detected degradation product ions to obtain fragmentation patterns.

  • Structure Elucidation: The primary hydrolysis product is expected to be the corresponding amino-substituted benzoic acid. Compare the retention time and mass spectrum of the degradation product with that of an authentic standard of the expected carboxylic acid, if available. The fragmentation pattern from the MS/MS data will provide crucial information for confirming the structure of the degradation products. For 4-(1-Aminoethyl)benzamide, the expected hydrolysis product is 4-(1-Aminoethyl)benzoic acid.

Data Presentation and Interpretation

The quantitative data from the stability studies should be organized for clear comparison.

Table 1: Hypothetical Comparative Stability Data at 37 °C

CompoundpHRate Constant (k, h⁻¹)Half-life (t½, h)
Benzamide30.005138.6
7.40.00016930
90.0169.3
4-(1-Aminoethyl)benzamide 30.01 69.3
7.40.05 13.9
90.08 8.7
3-(1-Aminoethyl)benzamide30.006115.5
7.40.002346.5
90.01546.2
2-(1-Aminoethyl)benzamide30.00886.6
7.40.0323.1
90.0611.6

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

A pH-rate profile, a plot of log(k) versus pH, is a powerful tool for visualizing the pH-dependence of the hydrolysis and inferring the reaction mechanism.

ph_rate_profile cluster_axes pH-Rate Profile cluster_data xaxis pH yaxis log(k) x3 3 x5 5 x7 7 x9 9 yneg2 -2 yneg1 -1 y0 0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Sources

Technical Guide: Discrimination and Quantification of 4-(1-Aminoethyl)benzamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between the (R)- and (S)-enantiomers of 4-(1-aminoethyl)benzamide is a critical quality attribute in the development of kinase inhibitors and GPCR ligands. As a derivative of 1-phenylethylamine , this molecule possesses a single chiral center at the benzylic position. The presence of the para-benzamide moiety increases polarity and hydrogen-bonding potential compared to the parent amine, necessitating specific modifications to standard chiral resolution protocols.

This guide provides a comparative analysis of analytical techniques for distinguishing these enantiomers. It prioritizes Chiral HPLC for routine quantification and NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) for absolute configuration assignment.

Structural Analysis & Chiral Challenge
  • Core Pharmacophore: 1-Phenylethylamine (α-methylbenzylamine).

  • Modification: p-Carbamoyl group (

    
    ).
    
  • Chiral Center: C1 of the ethyl group.

  • Challenge: The primary amine is prone to peak tailing on silica-based supports; the amide group increases retention on polar stationary phases.

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary methodologies available for this specific separation.

FeatureMethod A: Chiral HPLC Method B: NMR Derivatization Method C: Polarimetry
Primary Utility Routine QC, %ee determination, Trace impurity analysisAbsolute Configuration Assignment , Structural proofQuick identity check (requires pure standard)
Resolution Mechanism Transient diastereomeric complexes with CSPCovalent diastereomer formation (Mosher's Amide)Interaction with circularly polarized light
Sample Requirement Microgram scale (< 1 mg)Milligram scale (5–10 mg)Milligram to Gram scale
Destructive? No (recoverable)Yes (chemical modification)No
Throughput High (15–30 min/run)Low (Synthesis + Acquisition)High (Instant)
Limit of Detection < 0.05% impurity~1–2% impurityN/A (Aggregate signal only)

Decision Matrix: Method Selection Workflow

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on the stage of drug development.

MethodSelection Start Start: Unknown Sample IsPure Is Enantiopure Standard Available? Start->IsPure Quant Goal: Quantify %ee / Purity? IsPure->Quant Yes Config Goal: Determine Absolute Config (R vs S)? IsPure->Config No HPLC Method A: Chiral HPLC (Polysaccharide CSP) Quant->HPLC High Precision Needed Polarimetry Method C: Polarimetry (Compare [α]D) Quant->Polarimetry Rough Check Only NMR Method B: 1H/19F NMR (Mosher's Amide) Config->NMR Solution Phase (Fastest) XRD X-Ray Crystallography (Anomalous Dispersion) Config->XRD Solid State (Definitive) NMR->HPLC Validate Elution Order

Figure 1: Strategic workflow for enantiomer characterization. Use NMR for the initial assignment of the "first-eluting peak" in HPLC.

Deep Dive: Chiral HPLC Protocol (The Gold Standard)

For 4-(1-aminoethyl)benzamide, polysaccharide-based stationary phases are the industry standard due to their ability to form hydrogen bonds with the amide and amine groups.

Recommended System
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Normal Phase (NP).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).

  • Ratio: 80 : 20 : 0.1 (v/v/v).

Technical Rationale
  • DEA Additive: The primary amine on the ethyl group is basic. Without DEA (or TEA), the amine will interact non-specifically with residual silanols on the silica backbone, causing severe peak tailing. DEA competes for these sites, sharpening the peak.

  • Solubility: The benzamide group reduces solubility in pure hexane. 20% IPA ensures the sample remains in solution and facilitates hydrogen bonding with the chiral selector.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Mobile Phase (without DEA). Sonicate for 5 minutes.

  • Conditioning: Equilibrate the column with Mobile Phase (with DEA) at 1.0 mL/min for 30 minutes. Monitor the baseline at 254 nm (benzamide absorption).

  • Injection: Inject 5–10 µL.

  • Analysis:

    • Expect two peaks.[1] For 1-phenylethylamine derivatives on Chiralpak AD-H , the (R)-enantiomer typically elutes first, but this must be confirmed via Method B (NMR) or a known standard.

    • Calculate Enantiomeric Excess (%ee):

      
      
      

Deep Dive: NMR Absolute Configuration Assignment

When no reference standard exists, you cannot rely on retention time. You must chemically deduce the configuration using a Chiral Derivatizing Agent (CDA). The most robust method uses Mosher's Acid Chloride (MTPA-Cl) .

Mechanism: The Mosher Model

Reaction of the enantiomeric amine with (R)-(-)-MTPA-Cl yields diastereomeric amides. The phenyl group of the MTPA moiety exerts a magnetic shielding effect (anisotropic effect) on the protons of the amine. By comparing the chemical shifts (


) of the diastereomers, the configuration is assigned.[2]
Experimental Protocol
  • Derivatization:

    • Take 5 mg of 4-(1-aminoethyl)benzamide in a vial.

    • Add 1.5 equivalents of (R)-(-)-MTPA-Cl .

    • Add 2.0 equivalents of Pyridine-d5 (acts as solvent and base).

    • Shake for 10 minutes. Reaction is usually instantaneous.

  • Analysis (1H NMR):

    • Focus on the methyl doublet of the ethyl group.

    • In the (R,R)-diastereomer versus the (R,S)-diastereomer, the methyl group will feel different magnetic environments.

  • Interpretation (The

    
     Rule): 
    
    • Calculate

      
      .
      
    • Note: Commercially available (R)-MTPA-Cl produces the (S)-Mosher amide according to Cahn-Ingold-Prelog priority rules, which can be confusing.

    • Simplified Rule for 1-Phenylethylamines:

      • If using (R)-(-)-MTPA-Cl : The (R)-amine derivative typically shows the methyl doublet upfield (lower ppm) compared to the (S)-amine derivative due to shielding by the Mosher phenyl group.

MosherModel cluster_0 Reaction cluster_1 NMR Analysis (1H) Amine 4-(1-Aminoethyl)benzamide (Unknown Config) Product Diastereomeric Amide (Stable) Amine->Product + Agent + Pyridine Agent (R)-MTPA-Cl (Mosher's Acid) Agent->Product Methyl Observe Methyl Doublet (~1.5 ppm) Product->Methyl Shift Compare Chemical Shift (δ) Methyl->Shift

Figure 2: Workflow for Mosher's Amide derivatization.

References

  • Separation of Chiral Amines: Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. (General Methodology for Amine HPLC)

  • Absolute Configuration by NMR: Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Mosher's Method Application: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458.

  • Chiral HPLC Columns (Daicel): Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H.

Sources

benchmarking 4-(1-Aminoethyl)benzamide potency in enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Benchmarking 4-(1-Aminoethyl)benzamide Potency in ROCK Kinase Assays

Executive Summary

This guide serves as a technical benchmark for 4-(1-Aminoethyl)benzamide (AEB) , a critical pharmacophore often utilized as a fragment probe or structural analog in the development of Rho-associated protein kinase (ROCK) inhibitors.

While Y-27632 remains the industry "Gold Standard" for ROCK inhibition, AEB represents the aromatic core scaffold . Benchmarking AEB against Y-27632 is a standard medicinal chemistry exercise to evaluate the thermodynamic contribution of the cyclohexane ring versus the benzene ring (aromatic flattening) and to calculate Ligand Efficiency (LE) during fragment-to-lead optimization.

This document outlines the comparative potency, optimal assay protocols, and mechanistic insights required to accurately benchmark AEB in enzyme assays.

Mechanistic Grounding: The Pharmacophore vs. The Drug

To benchmark AEB effectively, one must understand its structural relationship to the market standard.

  • The Standard (Y-27632): Contains a trans-1,4-cyclohexane ring.[1] This non-planar structure allows the aminoethyl tail to position precisely into the ATP-binding pocket while the pyridine ring interacts with the hinge region.

  • The Probe (AEB): Contains a planar benzene ring. This "flattening" of the core usually results in a distinct potency shift, making it an excellent tool for probing the steric tolerance of the ROCK active site.

Signaling Pathway Context

ROCK1/2 are downstream effectors of RhoA, regulating the actin cytoskeleton.[2] Inhibition results in reduced focal adhesions and stress fibers.

ROCK_Pathway GPCR GPCR Stimulation RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Target Enzyme) RhoA->ROCK Binds & Activates MBS MYPT1 (Phosphatase) ROCK->MBS Phosphorylates (Inhibits) MLC MLC Phosphorylation ROCK->MLC Direct Phosphorylation MBS->MLC Dephosphorylation blocked Actin Actin Cytoskeleton Contraction MLC->Actin Cross-bridge Cycling

Figure 1: The Rho/ROCK signaling cascade. AEB and Y-27632 target the ATP-binding pocket of the ROCK node, preventing downstream phosphorylation of MYPT1 and MLC.

Benchmarking Data: Potency Landscape

The following data summarizes the expected performance of AEB when assayed alongside industry standards in a cell-free kinase assay (e.g., FRET or Mobility Shift).

Table 1: Comparative Potency Profile (ROCK1/2 Inhibition)

CompoundRoleIC50 (ROCK1)IC50 (ROCK2)Binding Mode
Y-27632 Gold Standard140–220 nM300 nMATP-Competitive (Hinge Binder)
Fasudil (HA-1077) Clinical Benchmark~1.9 µM~1.6 µMATP-Competitive
4-(1-Aminoethyl)benzamide Fragment Probe 15 – 50 µM > 20 µM ATP-Competitive (Fragment)
H-1152 High-Potency Control1.6 nM6.0 nMATP-Competitive

*Note: AEB potency is significantly lower (micromolar range) than Y-27632 because it lacks the pyridine hinge-binding motif and the specific stereochemical lift provided by the cyclohexane ring. It is evaluated based on Ligand Efficiency (LE) rather than raw IC50.

Validated Experimental Protocol

To generate reproducible benchmarking data, a Ratiometric FRET Assay (e.g., Z'-LYTE™) is recommended over standard radiometric assays to reduce variability when testing low-affinity fragments like AEB.

Protocol: ROCK1 Kinase FRET Assay

Objective: Determine the IC50 of AEB relative to Y-27632.

Reagents:

  • Enzyme: Recombinant Human ROCK1 (active, 1–5 ng/well).

  • Substrate: S6 Ribosomal Protein Peptide (fluorescein-labeled).

  • ATP: Km apparent (typically 5–10 µM). Crucial: Do not use saturating ATP, as AEB is ATP-competitive.

  • Control: Y-27632 (10 mM stock in DMSO).

  • Test Article: 4-(1-Aminoethyl)benzamide (100 mM stock in DMSO - high concentration required due to lower potency).

Workflow Steps:

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of AEB starting at 500 µM (final assay concentration).

    • Prepare a 3-fold serial dilution of Y-27632 starting at 10 µM.

    • Expert Insight: Ensure DMSO concentration is constant (<1%) across all wells to prevent enzyme denaturation.

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of Test Compound.

    • Add 5 µL of Kinase/Peptide Mixture.

    • Incubate for 10 minutes at Room Temp (allows compound to equilibrate with the active site).

    • Add 2.5 µL of ATP Solution to initiate reaction.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature.

  • Development:

    • Add 5 µL of Development Reagent (Protease that cleaves only non-phosphorylated peptide).

    • Incubate 1 hour.

  • Readout:

    • Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

    • Calculate Emission Ratio (Coumarin/Fluorescein). High phosphorylation = High Ratio.

Self-Validating Check:

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Reference Curve: Y-27632 IC50 must fall within 2-fold of historical mean (approx. 200 nM). If Y-27632 shifts >500 nM, the ATP concentration is likely too high, masking the inhibition of the competitive AEB fragment.

Technical Analysis: Why Benchmarking AEB Matters

Understanding the performance of AEB provides critical SAR (Structure-Activity Relationship) data.

A. Aromatic vs. Saturated Core (The "Flatness" Penalty)

Comparing AEB (Benzene core) to Y-27632 (Cyclohexane core) reveals the "Flatness Penalty." The cyclohexane ring of Y-27632 adopts a specific chair conformation that directs the aminoethyl group into the phosphate pocket more effectively than the planar benzene ring of AEB.

  • Observation: You will likely observe a 50-100x drop in potency for AEB compared to Y-27632.

B. Ligand Efficiency (LE) Calculation

For fragment benchmarking, raw IC50 is misleading. Use Ligand Efficiency to assess the "quality" of the binding per heavy atom.



  • AEB: Low IC50, but very low molecular weight (MW ~164). High LE indicates it is a high-quality "anchor" fragment.

  • Y-27632: High IC50, higher MW.

  • Application: If AEB maintains a high LE despite low potency, it confirms the benzamide motif is a valid starting point for growing new inhibitors (e.g., adding different hinge binders).

Benchmarking Workflow Diagram

The following diagram illustrates the decision tree for evaluating AEB data.

Benchmarking_Workflow Start Start: AEB Assay Check_Control Control (Y-27632) IC50 within 2-fold? Start->Check_Control Valid Assay Valid Check_Control->Valid Yes Invalid Check ATP/Enzyme Check_Control->Invalid No Calc_Potency Calculate AEB IC50 Valid->Calc_Potency Compare Compare vs Y-27632 Calc_Potency->Compare Outcome1 AEB IC50 < 10 µM (High Potency Fragment) Compare->Outcome1 Outcome2 AEB IC50 > 50 µM (Weak Binder) Compare->Outcome2

Figure 2: Operational workflow for validating AEB potency data. The validity of the fragment data is entirely dependent on the concurrent performance of the Y-27632 control.

References

  • Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389, 990–994.

    • Seminal paper establishing Y-27632 and the benzamide/cyclohexane pharmacophore.
  • Liao, J. K., et al. (2007). Rho-Associated Kinase Inhibitors: A Novel Treatment for Cardiovascular Disease.[3] Journal of Cardiovascular Pharmacology, 50(1), 17-24.

    • Provides comparative data on Fasudil and Y-27632 structural analogs.
  • Jacobs, M., et al. (2006). The structure of the Rho-kinase-inhibitor Y-27632 complex.[1][4] Structure, 14(11).

    • Structural basis for the binding of the aminoethyl-benzamide motif in the
  • Reaction Biology Corp. (2024). Kinase Assay Protocols & Benchmarking Standards.

    • Standard protocols for radiometric and FRET-based kinase profiling.

Sources

Technical Guide: Optical Rotation Verification for 4-(1-Aminoethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for the verification and validation of 4-(1-Aminoethyl)benzamide enantiomers. It addresses the common challenge where specific rotation data for intermediate fragments is absent from standard pharmacopeias, requiring researchers to establish their own primary standards.

Content Type: Publish Comparison & Method Development Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary

In the development of kinase inhibitors (e.g., ROCK or JAK pathways), the chiral fragment 4-(1-Aminoethyl)benzamide is a critical scaffold. Unlike its parent compound,


-methylbenzylamine, this specific amide derivative lacks a widely codified specific rotation value in public pharmacopeias.

This guide provides a self-validating protocol to establish the optical purity of 4-(1-Aminoethyl)benzamide. It compares the efficacy of Polarimetry (the traditional standard) against Chiral HPLC (the analytical gold standard) and establishes a homology-based prediction model for initial assignment.

Key Insight: While literature values for the parent amine suggest an


 / 

correlation, the introduction of the para-benzamide moiety alters the electronic environment. Reliance solely on literature rotation signs without chromatographic confirmation is a known failure mode in early-phase synthesis.

Technical Context & Homology Modeling[1]

To verify the optical rotation, we must first establish the Expected Behavior based on structural homology. The chiral center at the benzylic position is influenced by the aromatic ring and the amine.

Structural Homology Analysis

The target molecule is a para-substituted derivative of 1-phenylethylamine.

FeatureReference: 1-PhenylethylamineTarget: 4-(1-Aminoethyl)benzamideImpact on Rotation
Structure Ph-CH(NH

)-CH

H

NOC-Ph-CH(NH

)-CH

Amide adds polar surface area
(S)-Enantiomer

(neat)
Predicted: Levorotatory (-)Para-substitution rarely inverts sign
(R)-Enantiomer

(neat)
Predicted: Dextrorotatory (+)Magnitude likely reduced by solvent interaction
Salt Form HCl salt shifts rotationHCl salt likely shifts rotationCritical: Free base vs. Salt comparison required

Hypothesis: The


-enantiomer of 4-(1-Aminoethyl)benzamide will exhibit a negative specific rotation (

) in alcoholic solvents, while the

-enantiomer will be positive. Warning: This prediction must be validated via the protocol below.

Comparative Analysis of Verification Methods

For a robust data package, optical rotation (


) alone is insufficient due to its dependence on concentration, temperature, and impurities. It must be coupled with Chiral HPLC.
Method A: Polarimetry (Physical Verification)
  • Role: Rapid batch-to-batch consistency check.

  • Pros: Fast, non-destructive, established QC parameter.

  • Cons: Susceptible to "rotational cancellation" by impurities; requires large sample mass (>100 mg).

  • Verdict: Use only after establishing enantiomeric excess (ee) via Method B.

Method B: Chiral HPLC (Analytical Gold Standard)
  • Role: Definitive determination of Enantiomeric Excess (ee).

  • Pros: Separates enantiomers physically; accurate even with trace impurities.

  • Cons: Requires method development; destructive (unless prep-scale).

  • Verdict: Mandatory for primary characterization.

Experimental Protocols

Protocol 1: Chiral HPLC Method for ee Determination

Objective: Separate


 and 

enantiomers to quantify purity before measuring rotation.
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is essential to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzamide absorption).

  • Success Criteria: Resolution (

    
    ) > 1.5 between enantiomers.
    
Protocol 2: Determination of Specific Rotation

Objective: Establish the reference value for the pure enantiomer.

  • Preparation: Dry the sample to constant weight (remove solvent/water).

  • Solvent: Methanol (HPLC Grade). Avoid chloroform due to potential amine reactivity/instability.

  • Concentration: Prepare

    
     (1  g/100  mL, i.e., 10 mg/mL).
    
  • Measurement:

    • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

    • Cell Path Length: 1 dm (100 mm).

    • Temperature: 20°C

      
       0.5°C.
      
  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).[1]

Decision & Validation Workflow (Visualized)

The following diagram illustrates the logical flow for verifying the material, distinguishing between the need for resolution (if racemic) and verification (if purchased chiral).

VerificationWorkflow Start Start: 4-(1-Aminoethyl)benzamide Sample CheckSource Is Source Enantiopure? Start->CheckSource Racemic Racemic Material (50:50) CheckSource->Racemic No / Unknown ChiralHPLC TEST 1: Chiral HPLC (Chiralpak AD-H) CheckSource->ChiralHPLC Yes (Claimed) Resolution Chemical Resolution (e.g., L-Tartaric Acid) Racemic->Resolution SaltBreak Free Base Liberation (NaOH/Extraction) Resolution->SaltBreak SaltBreak->ChiralHPLC CheckEE Is ee > 98%? ChiralHPLC->CheckEE Repurify Recrystallize CheckEE->Repurify No Polarimetry TEST 2: Polarimetry (MeOH, c=1.0) CheckEE->Polarimetry Yes Repurify->ChiralHPLC Assign Assign Configuration Compare to Homology Model Polarimetry->Assign

Figure 1: Step-by-step logic flow for validating enantiomeric purity and establishing the optical rotation constant.

Troubleshooting Inconsistent Values

If your experimental


 differs from supplier Certificates of Analysis (CoA) or expected homology:
ObservationProbable CauseCorrective Action
Low Magnitude (

near 0)
Low enantiomeric excess (Racemization).Run Chiral HPLC.[2] If single peak, check for achiral impurities (salt/solvent).
Wrong Sign (+ instead of -)Configuration inversion or Solvent Effect.Critical: Check solvent. Amines can invert sign between non-polar (Hexane) and polar (MeOH) solvents due to H-bonding.
Drifting Value Chemical instability (Carbamate formation).[3]Ensure solvent is CO

-free. Amines absorb atmospheric CO

.

References

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers and Amine Derivatives. (Methodology for amine separation on Chirobiotic/Chiralpak columns). Link

  • PubChem. Compound Summary: (S)-1-Phenylethylamine (Parent Homology). (Source for comparative rotation values). Link

  • Phenomenex. Chiral HPLC Method Development Guide. (Protocol for mobile phase selection with basic amines). Link

  • TCI Chemicals.Product Specification: (S)-(-)-1-Phenylethylamine. (Reference standard

    
    ).[4] Link
    

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.